16α-Hydroxydehydroepiandrosterone-d6
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i3D,7D2,11D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-BQXVJGQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746304 | |
| Record name | (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261254-39-0 | |
| Record name | (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261254-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 16α-Hydroxydehydroepiandrosterone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, metabolic significance, and analytical methodologies related to 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6). This deuterated analog of the endogenous steroid 16α-hydroxydehydroepiandrosterone serves as a critical internal standard for precise quantification in mass spectrometry-based analyses.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of 16α-Hydroxydehydroepiandrosterone, an endogenous metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] The incorporation of stable heavy isotopes is primarily for its use as an internal standard in quantitative analyses, particularly in the field of clinical mass spectrometry and therapeutic drug monitoring.
The key chemical and physical properties of this compound and its unlabeled counterpart are summarized in the table below for easy comparison.
| Property | This compound | 16α-Hydroxydehydroepiandrosterone (Unlabeled) |
| Molecular Formula | C₁₉H₂₂D₆O₃ | C₁₉H₂₈O₃ |
| Molecular Weight | 310.46 g/mol | 304.42 g/mol |
| CAS Number | 97453-29-7 | 1232-73-1 |
| Appearance | Solid | Solid |
| Color | White to off-white | Not specified |
| Synonyms | 16α-hydroxy-DHEA-d6; 16α-OH-DHEA-d6 | 16α-Hydroxy-DHEA; 16α-OH-DHEA; 3β,16α-Dihydroxyandrost-5-en-17-one |
| SMILES | C[C@@]12[C@]3([H])--INVALID-LINK--([2H])C2)([2H])O">C@([H])[C@@]4([H])--INVALID-LINK--(C(--INVALID-LINK--([2H])O)=O)C | C[C@]12CC--INVALID-LINK----INVALID-LINK--C[C@@H]1[C@@H]2CC[C@]2([C@H]1C--INVALID-LINK--C2=O)C |
Metabolic Significance and Signaling Pathway
16α-Hydroxydehydroepiandrosterone is a key intermediate in the biosynthesis of the estrogen estriol, particularly during pregnancy.[1][2] Dehydroepiandrosterone (DHEA), produced primarily by the adrenal glands, gonads, and brain, can undergo 16α-hydroxylation in tissues such as the fetal liver.[3] This reaction is a critical step in the pathway that converts DHEA to estrogens.[4] The resulting 16α-OH-DHEA and its sulfated form are then transported to the placenta for aromatization into estriol.[4]
The metabolic conversion of DHEA to Estriol is a multi-step enzymatic process. The diagram below illustrates this critical signaling pathway.
Experimental Protocols: Quantification by LC-MS/MS
The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow for such an analysis is depicted below.
A detailed methodology for a typical experiment is as follows:
1. Sample Preparation
-
Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of serum or plasma), a precise amount of this compound in a suitable solvent is added.[5] This deuterated internal standard will account for variations during sample processing and analysis.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample to remove proteins that can interfere with the analysis.
-
Extraction: The steroids are then extracted from the sample using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) with a C18 cartridge.[5][6]
-
Evaporation and Reconstitution: The solvent containing the extracted steroids is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of a solvent mixture compatible with the liquid chromatography system, typically a methanol (B129727)/water solution.[6]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the steroids based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) fluoride, is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[5][6] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (16α-Hydroxydehydroepiandrosterone) and the deuterated internal standard (this compound) are monitored.
3. Data Analysis
-
Quantification: The concentration of 16α-Hydroxydehydroepiandrosterone in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled standard and a constant concentration of the internal standard.
This comprehensive guide provides essential information for researchers and professionals working with this compound, facilitating its effective use in quantitative steroid analysis and furthering research in endocrinology and drug development.
References
- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 16α-Hydroxydehydroepiandrosterone-d6 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an important endogenous steroid hormone and a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] It serves as a key intermediate in the biosynthesis of estriol, a crucial estrogen during pregnancy.[1] The quantitative analysis of 16α-OH-DHEA in biological matrices is critical for research in endocrinology, drug metabolism, and clinical chemistry. To achieve the high accuracy and precision required in these fields, stable isotope-labeled internal standards are indispensable. This technical guide focuses on the application of 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6), a deuterated analog of 16α-OH-DHEA, as an internal standard in mass spectrometry-based analytical methods.
Core Application: An Internal Standard for Quantitative Analysis
This compound is primarily utilized as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis of endogenous compounds in complex biological samples.[2]
The rationale for using a deuterated standard lies in its chemical and physical properties, which are nearly identical to the unlabeled analyte of interest. This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the internal standard can be distinguished from the endogenous analyte by the mass spectrometer. This allows for accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response.
Quantitative Data Summary
The following tables summarize the key quantitative data for 16α-Hydroxydehydroepiandrosterone and its deuterated analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 16α-Hydroxydehydroepiandrosterone | C₁₉H₂₈O₃ | 304.4 | 1232-73-1 |
| This compound | C₁₉H₂₂D₆O₃ | 310.5 | Not available |
Table 1: General Properties
| Property | Value | Reference |
| Purity | ≥95% | [3] |
| Isotopic Enrichment | ≥99% atom % D | Vendor Certificate of Analysis |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in methanol (B129727) and ethanol | Vendor Data Sheet |
Table 2: Typical Specifications for this compound
Metabolic Pathway of 16α-Hydroxydehydroepiandrosterone
16α-Hydroxydehydroepiandrosterone is a downstream metabolite of DHEA. The metabolic conversion is primarily catalyzed by specific cytochrome P450 enzymes.[3] Understanding this pathway is crucial for interpreting the quantitative results of 16α-OH-DHEA in biological systems.
Caption: Metabolic pathway from DHEA to 16α-Hydroxy-DHEA and Estriol.
Experimental Protocol: Quantification of 16α-Hydroxydehydroepiandrosterone in Human Serum by LC-MS/MS
This section provides a detailed methodology for the quantification of 16α-Hydroxydehydroepiandrosterone in human serum using this compound as an internal standard. This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
16α-Hydroxydehydroepiandrosterone (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human serum (steroid-free or charcoal-stripped for calibration standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of 16α-Hydroxydehydroepiandrosterone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 16α-Hydroxydehydroepiandrosterone stock solution in methanol to create a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 10 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into steroid-free human serum to prepare calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of serum sample, calibration standard, or QC sample, add 20 µL of the 10 ng/mL internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
16α-Hydroxydehydroepiandrosterone: Precursor ion [M+H]⁺ (m/z 305.2) → Product ion (e.g., m/z 287.2).
-
This compound: Precursor ion [M+H]⁺ (m/z 311.2) → Product ion (e.g., m/z 293.2).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 16α-Hydroxydehydroepiandrosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for the quantification of 16α-Hydroxy-DHEA.
Conclusion
This compound is an essential tool for researchers and scientists in the field of steroid analysis. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of endogenous 16α-Hydroxydehydroepiandrosterone. The detailed protocol and understanding of the metabolic context provided in this guide serve as a valuable resource for the development and implementation of robust analytical methods in drug development and clinical research.
References
16α-Hydroxydehydroepiandrosterone: A Technical Guide on its Endogenous Metabolite Function
Introduction
16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an endogenous steroid and a metabolite of dehydroepiandrosterone (B1670201) (DHEA), one of the most abundant circulating steroids in humans.[1][2] Synthesized from DHEA, it serves as a crucial intermediate in the biosynthesis of the estrogen estriol (B74026), particularly during pregnancy.[1][2] While historically viewed primarily as a precursor molecule, emerging research has highlighted its intrinsic biological activities, including estrogenic effects.[1][3] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and endogenous functions of 16α-OH-DHEA, targeting researchers, scientists, and professionals in drug development.
Biosynthesis and Metabolism
16α-OH-DHEA is formed from its precursor, DHEA, through a hydroxylation reaction at the 16α position. This metabolic conversion is catalyzed by specific cytochrome P450 (CYP) enzymes. In adult human liver microsomes, CYP3A4 and CYP3A5 are the primary isoforms responsible for this 16-hydroxylation, while the fetal recombinant CYP3A7 is also involved.[4]
Once formed, 16α-OH-DHEA, along with its sulfated ester 16α-OH-DHEA-S, acts as a key intermediate in the "placental pathway" for estriol synthesis.[1][5] During pregnancy, DHEA and its sulfate (B86663) (DHEA-S) are produced by the fetal adrenal glands, hydroxylated at the 16α-position in the fetal liver, and then transported to the placenta where they are aromatized to form estriol.[5] This pathway is critical for maintaining high levels of estriol, the main phenolic steroid in pregnancy.[6][7] Increased levels of 16-hydroxylated estrogens have been associated with both cancer risk and systemic autoimmune diseases in adults.[6][7]
Endogenous Functions and Biological Activities
Estrogenic Activity
16α-OH-DHEA exhibits estrogenic activity through its interaction with estrogen receptors alpha (ERα) and beta (ERβ).[1][3] Studies have demonstrated that DHEA metabolites, including 16α-OH-DHEA, can directly bind to and activate these receptors, leading to the transcription of estrogen-responsive genes.[3][8]
While DHEA itself is a weak estrogen agonist, its metabolites show more significant activity.[2][9] In transiently transfected HepG2 cells, 16α-OH-DHEA was shown to activate ERβ-mediated transcription.[3] Although it did not show significant ERα-induced ERE-luciferase activity in HEK-293 cells, it did increase the expression of the endogenous ERα target gene TFF1 (pS2).[3] This suggests a gene-specific and ER-subtype-specific mode of action.[8] The estrogenic effects are further demonstrated by the ability of DHEA metabolites to stimulate the proliferation of MCF-7 breast cancer cells, a cell line expressing endogenous ERα.[3][8]
Immunomodulatory and Neuroactive Potential
The direct immunomodulatory and neuroprotective effects of 16α-OH-DHEA are not as extensively studied as those of its parent compound, DHEA. DHEA is known to have a stimulatory effect on the immune system, potentially by favoring a Th1 cytokine profile and acting as a transcriptional activator of the IL-2 gene in CD4+ cells.[10][11] Animal studies have shown that DHEA can protect against various infections and has antiglucocorticoid effects.[10][11] Given that 16α-hydroxylation is a significant metabolic pathway for DHEA, it is plausible that 16α-OH-DHEA contributes to the overall immunological effects observed with DHEA administration, though this requires further investigation.[6][12]
Similarly, DHEA and its sulfated form, DHEA-S, are recognized as neuroactive steroids that can modulate neurotransmitter systems and exhibit neuroprotective properties.[13][14][15] DHEA has been shown to be neuroprotective against oxidative stress and to increase neurogenesis in rodents.[14][16] The potential for 16α-OH-DHEA to exert similar effects within the central nervous system remains an area for future research.
Quantitative Data
The biological activity and physiological concentrations of 16α-OH-DHEA are critical for understanding its function.
| Parameter | Value | Context | Reference |
| Physiological Serum Levels | 0.0 - 1.86 nmol/L | In 316 healthy individuals (males and females) | [17] |
| ERβ Activation | Active | Activated ERβ-mediated transcription in HepG2 cells | [3] |
| ERα Activation (ERE-luciferase) | No significant activity | In HEK-293 cells transfected with ERα | [3] |
| Endogenous Gene Induction (TFF1) | Increased expression | In HEK-293 cells transfected with ERα | [3] |
| Cross-reactivity (RIA) | < 0.01% with DHEA | For a specific antiserum developed for 16α-OH-DHEA | [17] |
Experimental Protocols
Quantification of 16α-OH-DHEA
1. Radioimmunoassay (RIA)
A highly specific RIA has been developed for the quantification of unconjugated 16α-OH-DHEA in serum.[17]
-
Antiserum Production: Polyclonal rabbit antisera are raised against a 16α-OH-DHEA conjugate, such as 3β,16α-dihydroxy-17,19-dione-19-O-(carboxymethyloxime)-BSA. The specificity of the antiserum is crucial, with low cross-reactivity to DHEA and other related steroids being a key requirement.[17]
-
Tracer Preparation: A radioiodinated derivative, often with tyrosine methyl ester, is prepared to serve as the tracer.[17]
-
Assay Procedure:
-
Serum samples, standards, and controls are incubated with the specific antiserum and the radiolabeled tracer.
-
Competitive binding occurs between the unlabeled 16α-OH-DHEA in the sample and the labeled tracer for the antibody binding sites.
-
The antibody-bound fraction is separated from the free fraction (e.g., using a second antibody or solid-phase separation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
A standard curve is generated, and the concentration of 16α-OH-DHEA in the samples is determined by interpolation.[17]
-
2. Chromatographic Methods (HPLC, GC-MS)
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are also used for the detection and quantification of DHEA and its metabolites.[18][19]
-
Sample Preparation: Typically involves extraction of steroids from the biological matrix (e.g., serum, tissue) followed by derivatization to improve chromatographic properties and detection sensitivity.
-
HPLC: Reversed-phase HPLC on a C18 column with a mobile phase such as methanol (B129727) and water can be used for separation. Detection can be achieved using UV or more selective methods like circular dichroism (CD).[18][19][20]
-
GC-MS: Provides high sensitivity and specificity for structural confirmation and quantification, often considered a reference method.[17][19]
Functional Assays
1. Reporter Gene Assay for Estrogen Receptor Activation
This assay measures the ability of a compound to activate ERα or ERβ, leading to the transcription of a reporter gene.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK-293 for ERα, HepG2 for ERβ) is transiently transfected with two plasmids: one expressing the specific estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[3]
-
Treatment: Transfected cells are treated with various concentrations of 16α-OH-DHEA, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Luciferase Assay: After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of the estrogen receptor and transcription from the ERE.[3]
References
- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]
- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 3. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Minireview: 16alpha-hydroxylated metabolites of dehydroepiandrosterone and their biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DHEA metabolites activate estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of dehydroepiandrosterone (DHEA) with the human estrogen receptor in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Immunoregulatory Actions of DHEA in Tuberculosis, A Tool for Therapeutic Intervention? [frontiersin.org]
- 11. The Immunoregulatory Actions of DHEA in Tuberculosis, A Tool for Therapeutic Intervention? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHEA Modulates Immune Function: A Review of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel radioimmunoassay of 16alpha-hydroxy-dehydroepiandrosterone and its physiological levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of CD detection in an HPLC system for analysis of DHEA and related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajol.info [ajol.info]
- 20. researchgate.net [researchgate.net]
The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within drug development and bioanalysis, achieving accurate and reproducible quantification of target analytes in complex matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be significantly impacted by several factors, including matrix effects, instrument variability, and sample preparation inconsistencies. To address these challenges, the use of stable isotope-labeled internal standards, particularly deuterated internal standards, has become the industry's gold standard.[1][2]
This in-depth technical guide explores the core principles of employing deuterated internal standards in LC-MS, providing detailed experimental protocols, comparative quantitative data, and visual workflows to empower researchers in their analytical endeavors.
Core Principles: The "Perfect" Internal Standard
An internal standard (IS) is a compound that is added in a known quantity to all samples, calibrators, and quality controls. The ideal IS mimics the physicochemical properties of the analyte of interest, allowing it to compensate for variations throughout the analytical process.[3][4] Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H).[1] This subtle change in mass makes them distinguishable from the analyte by the mass spectrometer, while their chemical behavior remains nearly identical.[3][5]
The fundamental principle lies in the fact that the analyte and its deuterated counterpart will co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source.[1][6] By calculating the ratio of the analyte's response to the internal standard's response, variations are normalized, leading to significantly improved accuracy and precision in quantification.[3][7]
Key Advantages of Deuterated Internal Standards:
-
Enhanced Quantitative Accuracy: By correcting for matrix effects and ionization suppression or enhancement, deuterated standards ensure that the measured signal is directly proportional to the analyte concentration.[1][6][8]
-
Improved Precision and Reproducibility: They compensate for variations in sample preparation, injection volume, and instrument response, leading to more consistent results within and between analytical runs.[3][7]
-
Increased Method Robustness: The use of a co-eluting, chemically similar internal standard makes the analytical method less susceptible to changes in experimental conditions.
-
Regulatory Acceptance: Regulatory bodies like the FDA and EMA recognize the value of stable isotope-labeled internal standards for bioanalytical method validation.[1]
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and executed experimental protocols. Below are detailed methodologies for key stages of a typical quantitative LC-MS analysis.
Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is the foundation of quantitative analysis.
-
Primary Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of the analyte and the deuterated internal standard reference materials.
-
Dissolve each in a suitable high-purity solvent (e.g., methanol, acetonitrile) to achieve a known concentration.
-
-
Analyte Working Solutions:
-
Perform serial dilutions of the primary analyte stock solution with the appropriate solvent to create a series of working solutions for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of the deuterated internal standard at a fixed concentration that will yield an appropriate response in the LC-MS system.[3]
-
Sample Preparation: Protein Precipitation (A Common Technique)
This protocol is suitable for the extraction of small molecules from biological matrices like plasma or serum.
-
Aliquoting: In a clean microcentrifuge tube, add a precise volume (e.g., 100 µL) of the biological sample (unknown, calibration standard, or QC).[3]
-
Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the internal standard spiking solution to each tube.[3]
-
Vortexing: Briefly vortex each tube to ensure thorough mixing of the sample and the internal standard.[3]
-
Precipitation: Add a specific volume of a cold organic solvent (e.g., 300 µL of acetonitrile) to precipitate the proteins.[3]
-
Vortexing: Vigorously vortex each tube for approximately 30 seconds to ensure complete protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean autosampler vial for LC-MS/MS (B15284909) analysis.[3]
LC-MS/MS Analysis
The following table provides typical parameters for an LC-MS/MS system. These will need to be optimized for the specific analyte and internal standard.
| Parameter | Example Setting |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Ion Spray Voltage | 4500 V (Positive Mode) |
| Source Temperature | 500 °C |
| MRM Transitions | Analyte: Precursor ion m/z → Product ion m/zDeuterated IS: Precursor ion m/z → Product ion m/z |
| Collision Energy | Optimized for each analyte and IS |
| Dwell Time | 50-100 ms per transition |
Data Presentation: The Impact of Deuterated Internal Standards
The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize the impact on key validation parameters.
Table 1: Comparison of Precision and Accuracy with and without a Deuterated Internal Standard
| Analyte | Internal Standard | Concentration (ng/mL) | Precision (%CV) without IS | Precision (%CV) with d-IS | Accuracy (% Bias) without IS | Accuracy (% Bias) with d-IS |
| Drug X | None / Deuterated-Drug X | 10 | 15.2 | 4.5 | -12.8 | -1.5 |
| 100 | 12.1 | 3.1 | -9.5 | 0.8 | ||
| 1000 | 9.8 | 2.5 | -7.2 | 1.2 | ||
| Metabolite Y | None / Deuterated-Metabolite Y | 5 | 18.5 | 5.2 | 15.6 | 2.3 |
| 50 | 14.3 | 3.8 | 11.2 | -0.5 | ||
| 500 | 11.5 | 2.9 | 8.9 | -1.1 |
Note: Data is illustrative and compiled from typical results seen in bioanalytical method validation reports.
Table 2: Impact of Deuterated Internal Standard on Matrix Effect
| Matrix Lot | Analyte Response (cps) | d-IS Response (cps) | Analyte/d-IS Ratio | Matrix Factor |
| Lot 1 | 1,250,000 | 2,550,000 | 0.490 | 0.98 |
| Lot 2 | 1,180,000 | 2,400,000 | 0.492 | 0.98 |
| Lot 3 | 1,350,000 | 2,720,000 | 0.496 | 0.99 |
| Lot 4 | 1,200,000 | 2,480,000 | 0.484 | 0.97 |
| Lot 5 | 1,310,000 | 2,650,000 | 0.494 | 0.99 |
| %CV | 5.9% | 5.5% | 1.0% | 1.0% |
Note: A matrix factor close to 1 with a low %CV indicates minimal and consistent matrix effects when a deuterated internal standard is used.
Mandatory Visualizations
To further elucidate the role of deuterated internal standards, the following diagrams illustrate the experimental workflow and the logical principle of their application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics | MDPI [mdpi.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
The Analytical Advantage: A Technical Guide to 16α-Hydroxydehydroepiandrosterone-d6 for Precise Quantification
For Immediate Release
This technical guide provides an in-depth overview of the benefits and applications of 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6) as an internal standard for the precise quantification of its unlabeled counterpart, 16α-hydroxydehydroepiandrosterone (16α-OH-DHEA), and related steroids. This document is intended for researchers, scientists, and drug development professionals engaged in steroid analysis, particularly in the fields of endocrinology, clinical chemistry, and pharmacology.
Executive Summary
Accurate measurement of steroid hormones is critical for understanding physiological and pathological processes. 16α-OH-DHEA is a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a key intermediate in the biosynthesis of estriol, particularly during pregnancy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog offers unparalleled accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. While specific published methods detailing the use of 16α-OH-DHEA-d6 are not widely available, this guide outlines the fundamental benefits of its application and provides a generalized experimental framework based on established protocols for similar steroid hormones.
The Core Benefits of this compound in Quantitative Analysis
The primary advantage of using this compound lies in the principles of isotope dilution mass spectrometry (IDMS). As a stable isotope-labeled analog, it is chemically identical to the endogenous analyte, 16α-OH-DHEA. This property ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Key benefits include:
-
Correction for Matrix Effects: Biological matrices such as serum, plasma, and tissue extracts are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Because 16α-OH-DHEA-d6 is affected by the matrix in the same way as the native analyte, the ratio of the two remains constant, allowing for accurate correction.
-
Compensation for Sample Loss: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding a known amount of the deuterated standard at the beginning of the workflow, any subsequent losses will affect both the analyte and the standard equally, thus preserving the accuracy of the final measurement.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the intra- and inter-assay precision and accuracy, which is crucial for reliable clinical and research data.
-
Enhanced Method Robustness: IDMS methods are less susceptible to variations in instrument performance and experimental conditions, leading to more robust and reproducible results.
Metabolic Pathway of 16α-Hydroxydehydroepiandrosterone
16α-OH-DHEA is a key metabolite in the steroidogenic pathway originating from DHEA. Understanding this pathway is essential for interpreting quantitative data and its physiological relevance.
Generalized Experimental Protocol for Quantification
While a specific published protocol for the use of this compound was not identified, the following outlines a typical workflow for the quantification of 16α-OH-DHEA in a biological matrix (e.g., serum) using LC-MS/MS and a deuterated internal standard.
Sample Preparation
-
Aliquoting: Thaw frozen serum samples and aliquot a specific volume (e.g., 100-500 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile (B52724) or methanol (typically 3-4 volumes), to each tube. Vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water) and vortex to dissolve the analytes.
-
Filtration/Centrifugation: Centrifuge or filter the reconstituted sample to remove any remaining particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for steroid separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for both 16α-OH-DHEA and 16α-OH-DHEA-d6.
-
Quantitative Data and Method Validation
A comprehensive validation of the analytical method is crucial to ensure reliable results. While specific data for a method using 16α-OH-DHEA-d6 is not available, the following tables present typical validation parameters and expected performance characteristics for LC-MS/MS-based steroid assays.
Table 1: Typical Calibration Curve and Linearity Data
| Parameter | Expected Value |
| Calibration Range | Analyte-dependent (e.g., 10-10,000 pg/mL) |
| Regression Model | Linear or weighted linear regression |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Typical Precision and Accuracy Data
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | < 15% | < 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% |
Table 3: Typical Sensitivity and Recovery Data
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically in the low pg/mL range |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal and compensated for by the internal standard |
Conclusion
The use of this compound as an internal standard offers significant advantages for the accurate and precise quantification of 16α-OH-DHEA by LC-MS/MS. Its ability to correct for matrix effects and procedural losses makes it an indispensable tool for researchers and clinicians. While a specific, validated method utilizing this particular deuterated standard is not yet prominent in the literature, the established principles of isotope dilution mass spectrometry and the generalized protocols for steroid analysis provide a strong foundation for its successful implementation. The development and publication of methods employing this compound will be a valuable contribution to the field of steroid hormone research.
An In-depth Technical Guide to the Synthesis and Purity of 16α-Hydroxydehydroepiandrosterone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6). This deuterated analog of an important endogenous steroid serves as a valuable internal standard for mass spectrometry-based quantification in various research and clinical applications.
Introduction
16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA), a crucial adrenal steroid hormone precursor. It is a key intermediate in the biosynthetic pathway of estriol, a major estrogen during pregnancy. The deuterated form, 16α-OH-DHEA-d6, is essential for accurate quantification in biological matrices by providing a stable isotope-labeled internal standard for mass spectrometry, minimizing variations in sample preparation and instrument response.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process: first, the introduction of the 16α-hydroxyl group to a DHEA precursor, followed by the introduction of the deuterium (B1214612) labels. A more efficient approach would involve the use of a deuterated DHEA precursor.
Caption: Proposed synthetic pathway for 16α-OH-DHEA-d6.
Experimental Protocol (Representative)
Step 1: Preparation of a Deuterated DHEA Precursor (DHEA-d6)
A common strategy for introducing deuterium into the steroid nucleus involves base-catalyzed exchange reactions. For DHEA, this can be achieved at positions susceptible to enolization.
-
Materials: Dehydroepiandrosterone (DHEA), Deuterium Oxide (D2O), Sodium Deuteroxide (NaOD) in D2O, Methanol-d4 (CD3OD).
-
Procedure:
-
Dissolve DHEA in a solution of NaOD in D2O and CD3OD.
-
Reflux the mixture for a specified period to allow for deuterium exchange at positions 2, 4, 6, and 16.
-
Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O).
-
Extract the deuterated DHEA with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting DHEA-d6 by column chromatography on silica (B1680970) gel.
-
Step 2: 16α-Hydroxylation of DHEA-d6
Microbial hydroxylation is a highly stereospecific method for introducing hydroxyl groups into steroid skeletons. Alternatively, chemical methods can be employed.
-
Microbial Hydroxylation:
-
Microorganism: A strain known for 16α-hydroxylation of steroids, such as certain species of Streptomyces or Aspergillus.
-
Procedure:
-
Culture the selected microorganism in a suitable growth medium.
-
Introduce a solution of the DHEA-d6 precursor to the culture.
-
Incubate the culture for several days, monitoring the biotransformation by TLC or HPLC.
-
After completion, extract the culture broth with an organic solvent.
-
Purify the crude extract by column chromatography to isolate 16α-OH-DHEA-d6.
-
-
-
Chemical Hydroxylation (Illustrative):
-
This multi-step process would likely involve the formation of an enolate or a similar reactive intermediate at C16, followed by reaction with an electrophilic oxygen source. Due to the complexity and potential for side reactions, microbial methods are often preferred for their high selectivity.
-
Step 3: Purification of 16α-OH-DHEA-d6
The final product requires purification to remove unreacted starting materials, byproducts, and residual reagents.
-
Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification.
-
Typical Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Procedure: The crude product is dissolved in a suitable solvent and injected onto the HPLC system. Fractions containing the pure 16α-OH-DHEA-d6 are collected, and the solvent is removed under reduced pressure.
-
Purity Analysis
Ensuring the chemical and isotopic purity of 16α-OH-DHEA-d6 is critical for its use as an internal standard. A combination of chromatographic and mass spectrometric techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound.
Experimental Protocol: HPLC Purity Assessment
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Start at 30% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing both chemical and isotopic purity. Derivatization is typically required to increase the volatility of the steroid.
Experimental Protocol: GC-MS Purity Assessment
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Temperature Program | Initial 180°C, ramp to 280°C at 10°C/min, hold for 10 min |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Full scan to confirm identity and fragmentation pattern; Selected Ion Monitoring (SIM) for isotopic purity |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of steroids in biological samples and is also used for the purity assessment of the internal standard.
Experimental Protocol: LC-MS/MS Purity Assessment
| Parameter | Condition |
| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol |
| Gradient | A suitable gradient to resolve the analyte from potential impurities |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| MS/MS Transitions | Monitor the precursor-to-product ion transitions for both the deuterated and non-deuterated forms |
Data Presentation: Purity Summary
| Analysis Method | Parameter Measured | Typical Specification |
| HPLC-UV | Chemical Purity | ≥98% |
| GC-MS | Isotopic Purity | ≥98% Deuterium incorporation |
| LC-MS/MS | Absence of unlabeled compound | Undetectable levels of non-deuterated 16α-OH-DHEA |
Biological Context and Signaling Pathway
16α-OH-DHEA is an important intermediate in the fetal-placental unit for the production of estriol. DHEA, primarily from the fetal adrenal glands, is hydroxylated at the 16α position in the fetal liver. This product is then transported to the placenta, where it is converted to estriol.
Caption: Simplified steroidogenesis pathway highlighting the role of 16α-OH-DHEA.
Experimental Workflow for Quantification
The primary application of 16α-OH-DHEA-d6 is as an internal standard in quantitative bioanalysis. The following workflow outlines the typical steps for measuring endogenous 16α-OH-DHEA in a biological sample.
Caption: Workflow for the quantification of 16α-OH-DHEA using a deuterated internal standard.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, purification, and purity analysis of this compound. While a specific, publicly available synthesis protocol is elusive, a representative method based on established steroid chemistry has been proposed. Detailed protocols for purity assessment using HPLC, GC-MS, and LC-MS/MS have been outlined to ensure the quality of this essential internal standard. The biological context and a typical experimental workflow for its application in quantitative analysis have also been presented. This guide serves as a valuable resource for researchers and professionals in the field of drug development and steroid analysis.
Understanding the Kinetic Isotope Effect for d6 Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612) into drug candidates, particularly as d6-labeled standards, has become a pivotal tool in modern drug discovery and development. This guide provides a comprehensive technical overview of the kinetic isotope effect (KIE) for these standards, offering insights into its principles, experimental determination, and practical implications in drug metabolism and pharmacokinetics (DMPK).
Core Principles of the Deuterium Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The deuterium KIE specifically refers to the alteration in reaction rate when a hydrogen atom (¹H) is substituted with a deuterium atom (²H or D). This phenomenon is rooted in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon, resulting in a lower zero-point energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond.
In the realm of drug metabolism, many Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step in processes such as hydroxylation, N-dealkylation, and O-dealkylation.[1] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to an improved pharmacokinetic profile, including a longer half-life, reduced clearance, and potentially a better safety profile by minimizing the formation of reactive metabolites.
Data Presentation: Quantitative Impact of d6 Labeling
The magnitude of the KIE is expressed as the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD). A KIE value greater than 1 indicates a slower reaction for the deuterated compound. The following tables summarize quantitative data from in vitro studies on the effect of d6-labeling on the intrinsic clearance (CLint) of various compounds.
| Compound | Deuteration Position | Enzyme System | Intrinsic Clearance (CLint) (μL/min/mg protein) | KIE on CLint (kH/kD) | Reference |
| N-Nitrosodimethylamine | d6 | Acetone-induced rat liver microsomes | Km increased 5-fold, Vmax unaffected | Not directly reported as kH/kD | [2] |
| Chemotype 2a | N-methyl-d3 | Human liver microsomes | - | 1.0 | [3] |
| Chemotype 2a | O-methyl-d3 | Human liver microsomes | - | 1.7 | [3] |
| Chemotype 2a | N,O-dimethyl-d6 | Human liver microsomes | - | 2.1 | [3] |
| Chemotype 2a | N-methyl-d3 | Recombinant CYP3A4 | - | 1.0 | [3] |
| Chemotype 2a | O-methyl-d3 | Recombinant CYP3A4 | - | 2.5 | [3] |
| Chemotype 2a | N,O-dimethyl-d6 | Recombinant CYP3A4 | - | 3.1 | [3] |
| Chemotype 2a | N-methyl-d3 | Recombinant CYP2C19 | - | 1.0 | [3] |
| Chemotype 2a | O-methyl-d3 | Recombinant CYP2C19 | - | 4.0 | [3] |
| Chemotype 2a | N,O-dimethyl-d6 | Recombinant CYP2C19 | - | 4.5 | [3] |
Note: The intrinsic clearance isotope effect reflects the KIE on the first-order rate constant for the disappearance of the substrate or Vmax/Km.[4]
Experimental Protocols
The determination of the KIE for d6 standards typically involves in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a d6-labeled compound compared to its non-deuterated counterpart.
1. Materials and Reagents:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Internal standard (a stable isotope-labeled compound structurally different from the analyte)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
96-well plates
-
Incubator capable of maintaining 37°C
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the HLM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test compound (either deuterated or non-deuterated) to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an ice-cold quenching solution (e.g., acetonitrile containing the internal standard). The "0" time point serves as a control and is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After quenching, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable C18 column for reversed-phase chromatography.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
The gradient should be optimized to achieve good separation of the analyte from potential metabolites and matrix components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each compound (deuterated, non-deuterated, and internal standard), at least two MRM transitions (a quantifier and a qualifier) should be monitored for specificity.
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Plot the natural logarithm of the remaining percentage of the test compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
The KIE on intrinsic clearance is then calculated as the ratio of the CLint of the non-deuterated compound to that of the deuterated compound (kH/kD).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the kinetic isotope effect in drug metabolism.
Caption: Conceptual energy diagram illustrating the kinetic isotope effect.
Caption: Simplified Cytochrome P450 catalytic cycle.
Caption: Experimental workflow for determining the kinetic isotope effect.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nedmdg.org [nedmdg.org]
stability of deuterium labels in 16α-Hydroxydehydroepiandrosterone-d6
An In-depth Technical Guide on the Stability of Deuterium (B1214612) Labels in 16α-Hydroxydehydroepiandrosterone-d6
Introduction
Deuterium-labeled internal standards are indispensable in quantitative bioanalysis using mass spectrometry. Their use corrects for variations in sample preparation and instrument response, leading to more accurate and precise measurements of endogenous analytes. 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an important steroid hormone, and its deuterated analog, this compound (16α-OH-DHEA-d6), is frequently employed as an internal standard in clinical and research settings. The utility of any deuterated internal standard is contingent upon the stability of its deuterium labels. Loss or exchange of deuterium atoms can compromise the accuracy of quantitative assays. This guide provides a technical overview of the factors influencing the stability of deuterium labels in 16α-OH-DHEA-d6, methods for its assessment, and relevant metabolic considerations.
Data on Isotopic Stability
The stability of deuterium labels is paramount for the reliability of quantitative bioanalytical methods. The ideal deuterated internal standard exhibits no loss or exchange of its isotopic labels under the conditions of sample storage, extraction, and analysis. The table below summarizes the expected stability of deuterium labels in 16α-OH-DHEA-d6 under various conditions. It is important to note that the specific positions of the deuterium atoms on the steroid scaffold will ultimately determine their stability. For the purpose of this guide, it is assumed that the deuterium labels are placed on chemically stable positions, away from enolizable protons or sites susceptible to enzymatic oxidation.
| Condition | Parameter | Expected Isotopic Purity (%) | Potential for Back-Exchange | Notes |
| Long-Term Storage | -20°C to -80°C in organic solvent (e.g., methanol, acetonitrile) | >99% | Negligible | Deuterium labels on stable carbon atoms are not expected to exchange under these conditions. |
| Sample Preparation | pH range 3-9 | >99% | Minimal | Extreme pH values (<2 or >10) should be avoided as they can promote enolization and back-exchange, particularly if labels are adjacent to carbonyl groups. |
| Sample Preparation | Exposure to strong acids/bases | 95-99% | Possible | Conditions that can catalyze keto-enol tautomerism can lead to the loss of deuterium labels alpha to a carbonyl group. |
| Sample Preparation | Elevated temperatures (e.g., >60°C for derivatization) | >98% | Minimal to Moderate | The potential for exchange increases with temperature, depending on the solvent and pH. |
| Mass Spectrometry | Electrospray Ionization (ESI) | >99% | Negligible | In-source fragmentation or exchange is generally not observed for stably positioned labels. |
| Metabolic Incubation | In vitro (e.g., liver microsomes) | Dependent on metabolic pathway | Possible | Enzymatic reactions can lead to the loss of deuterium atoms at the site of metabolism. |
Experimental Protocols for Stability Assessment
Verifying the stability of deuterium labels in 16α-OH-DHEA-d6 is a critical step in method validation. The following protocols outline key experiments to assess label stability.
Protocol 1: Assessment of Stability in Solution
Objective: To evaluate the stability of deuterium labels under various pH and temperature conditions relevant to sample processing.
Methodology:
-
Prepare stock solutions of 16α-OH-DHEA-d6 in a non-protic solvent (e.g., acetonitrile).
-
Create a series of aqueous buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9, 11).
-
Spike 16α-OH-DHEA-d6 into each buffer to a final concentration of 1 µg/mL.
-
Incubate aliquots of each solution at different temperatures (e.g., room temperature, 40°C, 60°C) for defined time points (e.g., 0, 2, 8, 24 hours).
-
At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Analyze the samples by LC-MS/MS. Monitor the mass-to-charge ratio (m/z) of the parent and fragment ions for both the deuterated standard and its non-deuterated analog.
-
Calculate the percentage of isotopic purity at each condition by comparing the peak area of the deuterated compound to any observed non-deuterated compound.
Protocol 2: Evaluation of Metabolic Stability
Objective: To determine if enzymatic processes during in vitro or in vivo studies cause loss of deuterium labels.
Methodology:
-
Incubate 16α-OH-DHEA-d6 with a metabolically active system, such as human liver microsomes or hepatocytes.
-
Include necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).
-
Run parallel incubations with heat-inactivated enzymes as a negative control.
-
Incubate for a relevant time period (e.g., 60 minutes).
-
Terminate the reaction by protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
-
Monitor for the appearance of metabolites of 16α-OH-DHEA-d6 and any decrease in the isotopic purity of the parent compound.
Visualizations
Workflow for Deuterium Label Stability Assessment
Caption: Workflow for assessing the chemical stability of deuterium labels.
Potential Metabolic Pathway of 16α-Hydroxydehydroepiandrosterone
Caption: Simplified metabolic pathway of 16α-Hydroxydehydroepiandrosterone.
Commercial Suppliers of 16α-Hydroxydehydroepiandrosterone-d6: A Technical Guide
For researchers, scientists, and drug development professionals engaged in studies requiring isotopically labeled standards, 16α-Hydroxydehydroepiandrosterone-d6 serves as a critical internal standard for mass spectrometry-based quantification of its non-labeled counterpart, 16α-Hydroxydehydroepiandrosterone. This guide provides an overview of commercial suppliers offering this deuterated steroid, along with relevant technical data to facilitate procurement and experimental design.
Supplier and Product Overview
The availability of this compound is primarily concentrated among specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. A key supplier identified is MedChemExpress, which offers the compound for research use only and not for patient administration.[1]
Below is a summary of the available product information. It is important to note that while Cayman Chemical is a prominent supplier of the non-deuterated form, 16α-hydroxy Dehydroepiandrosterone (B1670201), their catalog should be checked for the deuterated analog.[2]
| Supplier | Product Name | Synonyms | CAS Number | Molecular Formula | Purity | Storage | Stability |
| MedChemExpress | This compound | 16α-hydroxy-DHEA-d6; 16α-OH-DHEA-d6 | Not Specified | Not Specified | Not Specified | -20°C | Not Specified |
| Cayman Chemical (for non-deuterated form) | 16α-hydroxy Dehydroepiandrosterone | 16α-hydroxy DHEA | 1232-73-1 | C19H28O3 | ≥95% | -20°C | ≥ 4 years |
Note: The data for the deuterated compound from MedChemExpress is less detailed in the initial findings. Direct inquiry with the supplier is recommended to obtain a comprehensive certificate of analysis and other technical specifications. The information for the non-deuterated form from Cayman Chemical is provided for comparative purposes.
Biological Context and Significance
16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an endogenous metabolite of dehydroepiandrosterone (DHEA).[3] It, along with its 3β-sulfate ester, serves as an intermediate in the biosynthesis of estriol (B74026) from DHEA.[3] The formation of 16α-OH-DHEA from DHEA is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 in the adult human liver and CYP3A7 in the fetus.[2] This metabolite has demonstrated estrogenic activity.[3] The sulfated form, 16α-hydroxydehydroepiandrosterone 3-sulfate, is also a recognized human xenobiotic metabolite.[4]
Experimental Applications
The primary application for this compound is as an internal standard in quantitative mass spectrometry assays. The deuterium (B1214612) labeling introduces a known mass shift, allowing for precise differentiation between the analyte of interest and the standard, thereby correcting for variations in sample preparation and instrument response.
Logical Workflow for Quantification using a Deuterated Standard
Caption: A generalized workflow for the quantification of an analyte in a biological sample using a deuterated internal standard and LC-MS.
This diagram illustrates the key stages from sample preparation, where the deuterated internal standard is introduced, through to instrumental analysis and final data processing to determine the concentration of the target analyte.
References
Methodological & Application
Application Note: Quantitative Analysis of 16α-hydroxy-DHEA in Human Serum by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16α-hydroxy-dehydroepiandrosterone (16α-hydroxy-DHEA) in human serum. The method utilizes a stable isotope-labeled internal standard (d6-16α-hydroxy-DHEA) for accurate and precise measurement. Sample preparation involves a straightforward protein precipitation followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for clinical research and drug development applications where reliable measurement of 16α-hydroxy-DHEA is required.
Introduction
16α-hydroxy-DHEA is an endogenous steroid hormone and a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1][2] It is an important intermediate in the biosynthesis of estrogens, particularly estriol.[1][2] The formation of 16α-hydroxy-DHEA from DHEA is catalyzed by cytochrome P450 enzymes, primarily in the liver.[2] Altered levels of 16α-hydroxy-DHEA and its metabolites have been associated with various physiological and pathological conditions, making its accurate quantification essential for endocrinology research and clinical studies.
LC-MS/MS has become the preferred method for steroid analysis due to its high sensitivity, specificity, and ability to multiplex.[3][4] The use of a stable isotope-labeled internal standard, such as d6-16α-hydroxy-DHEA, compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision.[5] This application note provides a detailed protocol for the determination of 16α-hydroxy-DHEA in human serum using this state-of-the-art analytical technique.
Metabolic Pathway of 16α-hydroxy-DHEA
Caption: Metabolic conversion of Cholesterol to 16α-hydroxy-DHEA and Estriol.
Experimental Protocol
Materials and Reagents
-
16α-hydroxy-DHEA analytical standard (≥98% purity)
-
d6-16α-hydroxy-DHEA internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human serum (drug-free)
-
96-well collection plates
-
Centrifuge capable of accommodating 96-well plates
Equipment
-
Liquid chromatography system (e.g., Waters ACQUITY UPLC, Sciex ExionLC)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad 6500+)
-
Analytical balance
-
Pipettes and general laboratory glassware
Standard and Quality Control (QC) Sample Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 16α-hydroxy-DHEA and d6-16α-hydroxy-DHEA in methanol.
Working Standard Solutions: Serially dilute the 16α-hydroxy-DHEA stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
Internal Standard Working Solution (100 ng/mL): Dilute the d6-16α-hydroxy-DHEA stock solution with acetonitrile.
Calibration Curve and QC Samples: Spike appropriate amounts of the 16α-hydroxy-DHEA working standard solutions into drug-free human serum to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of serum samples, calibration standards, or QC samples into a 96-well plate.
-
Add 300 µL of the internal standard working solution (100 ng/mL d6-16α-hydroxy-DHEA in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B over 5 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 16α-hydroxy-DHEA | 305.2 | 269.2 | 25 | 80 |
| d6-16α-hydroxy-DHEA | 311.2 | 275.2 | 25 | 80 |
| Note: These are representative values and should be optimized for the specific instrument used. |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the range of 0.1 to 100 ng/mL with a coefficient of determination (r²) > 0.99. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio > 10.
Table 2: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | r² |
| 16α-hydroxy-DHEA | 0.1 - 100 | > 0.99 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 15 | 90 - 110 |
| Medium | 5 | < 10 | < 15 | 90 - 110 |
| High | 80 | < 10 | < 15 | 90 - 110 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed and found to be consistent and within acceptable limits. The use of the deuterated internal standard effectively compensated for any variations.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of 16α-hydroxy-DHEA.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of 16α-hydroxy-DHEA in human serum. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in clinical and research settings. The use of a deuterated internal standard ensures the accuracy and reliability of the results.
References
- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. waters.com [waters.com]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
Application Note: High-Throughput Quantitative Analysis of Steroids in Human Serum Using Deuterated Internal Standards and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details robust and sensitive methods for the simultaneous quantification of multiple steroid hormones in human serum. The use of stable isotope-labeled internal standards, specifically deuterated analogues, is essential for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior specificity and sensitivity over traditional methods.[4] We provide comprehensive protocols for two common sample preparation techniques: Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE). Additionally, this document includes expected quantitative performance data and a detailed description of the analytical workflow.
General Experimental Workflow
The accurate quantification of steroids involves a multi-step process, from initial sample handling to final data analysis. The inclusion of deuterated internal standards at the beginning of the workflow is a critical step for reliable quantification.[5][6]
Caption: General workflow for quantitative steroid analysis.
Principle of Quantification with Deuterated Standards
The fundamental principle involves comparing the signal of the target analyte to the signal of a known concentration of its co-eluting, isotopically labeled counterpart.[2] This ratio corrects for analyte loss during preparation and ion suppression in the mass spectrometer.
Caption: Quantification using a deuterated internal standard.
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE)
SLE offers an efficient alternative to traditional liquid-liquid extraction (LLE), providing high analyte recoveries without the formation of emulsions.[7] This protocol is adapted for a 96-well plate format, suitable for high-throughput analysis.[5][8]
Materials:
-
Human Serum Samples
-
Deuterated Steroid Internal Standard (IS) Mix (in Methanol)[1]
-
96-well Supported Liquid Extraction Plate (e.g., ISOLUTE® SLE+)
-
Elution Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate[6][7]
-
Reconstitution Solution: 50:50 (v/v) Methanol/Water
-
96-well collection plate
Procedure:
-
Sample Aliquoting: Pipette 200 µL of serum, calibrators, or quality control samples into the wells of a microplate.[5][6][8]
-
Internal Standard Spiking: Add 10 µL of the deuterated IS mix to each sample.[6]
-
Protein Precipitation (Optional but recommended): Add 200 µL of acetonitrile (B52724) or a zinc sulfate (B86663) solution, vortex for 1 minute to precipitate proteins.[4][9]
-
Loading: Load the entire mixture onto the 96-well SLE plate. Allow the sample to absorb into the sorbent for 5 minutes.[4]
-
Elution: Place a clean 96-well collection plate under the SLE plate. Add 1 mL of MTBE to each well and allow it to percolate via gravity.[4]
-
Evaporation: Dry the eluate in the collection plate under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Seal the plate and vortex for 1 minute before analysis.[4][6]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing interfering substances from complex matrices like serum.[10] This method can be automated and provides clean extracts.
Materials:
-
Human Serum Samples
-
Deuterated Steroid Internal Standard (IS) Mix (in Methanol)
-
Pre-treatment Solution: 2% Zinc Sulfate
-
Wash Solution: 30% Methanol in Water[11]
-
Elution Solvent: 80:20 (v/v) Acetonitrile/Methanol[9]
-
Reconstitution Solution: 50:50 (v/v) Methanol/Water
Procedure:
-
Sample Aliquoting: Pipette 400 µL of serum, calibrators, or QC samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add an appropriate volume of the deuterated IS mix to each sample.
-
Pre-treatment: Add 400 µL of 2% zinc sulfate solution, vortex, and centrifuge to pellet precipitated proteins.[9]
-
SPE Plate Conditioning: Condition the SPE plate wells with methanol, followed by water.[9]
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE plate.[9]
-
Washing: Wash the wells with 1 mL of the wash solution (30% methanol).[11]
-
Elution: Elute the steroids into a clean collection plate using the elution solvent.[9]
-
Evaporation: Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution, vortex, and analyze.
Quantitative Data and Method Performance
The following tables summarize typical performance characteristics for the LC-MS/MS analysis of steroids following appropriate sample preparation.
Table 1: Lower Limits of Quantification (LLOQ) for Selected Steroids in Serum
| Steroid | LLOQ (ng/mL) | Citation(s) |
|---|---|---|
| Estradiol | 0.005 | [12][13] |
| Testosterone | 0.002 (2 pg/mL) | [11] |
| Progesterone | 0.38 - 1.18 | [14] |
| Cortisol | 0.01 (10 pg/mL) - 1.0 | [11][12][13] |
| Cortisone | 0.38 - 1.18 | [14] |
| Aldosterone | 0.01 (10 pg/mL) | [11] |
| Androstenedione | 0.001 (1 pg/mL) | [11] |
| 17-OH Progesterone | 0.005 (5 pg/mL) |[11] |
Note: LLOQ values are representative and can vary based on instrumentation and specific method optimization.
Table 2: Method Performance Metrics
| Parameter | Typical Value | Citation(s) |
|---|---|---|
| Analyte Recovery | ||
| SLE Method | >75% | [7] |
| SPE Method | 42% - 95% | [11] |
| LLE Method | 80% - 120% | [14] |
| Precision (%RSD) | ||
| Intra-Assay Precision | < 14% | [6] |
| Inter-Assay Precision | < 15% | [6] |
| RSD (General) | < 10% |[7] |
LC-MS/MS Analysis Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is standard for this analysis.[2][4]
-
LC System: UHPLC system (e.g., Waters Acquity I-Class, Thermo Vanquish).[6][8]
-
Column: Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 50-150 mm, <2.6 µm).[2][8][9]
-
Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium (B1175870) fluoride.[2][9]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 0.2 mM ammonium fluoride.[2][8][9]
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 6500+, Thermo TSQ Quantiva).[6][8]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.[2]
References
- 1. Deuterated Steroids Standard Mixture, SMB00968 - Sigma Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 8. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Quantitative Assay for 16α-Hydroxydehydroepiandrosterone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an endogenous steroid and a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1][2] It serves as a key intermediate in the biosynthesis of estriol, particularly during pregnancy, where its levels are monitored as an indicator of fetal well-being.[3][4] Elevated levels of 16α-hydroxylated estrogens, derived from 16α-OH-DHEA, have been associated with an increased risk of certain cancers and autoimmune diseases.[4][5] Accurate quantification of 16α-OH-DHEA in biological matrices is therefore crucial for both clinical diagnostics and research in endocrinology and drug development.
This document provides detailed application notes and protocols for the quantitative analysis of 16α-OH-DHEA using three common analytical techniques: Radioimmunoassay (RIA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of 16α-Hydroxydehydroepiandrosterone
The biosynthesis of 16α-OH-DHEA is a multi-step enzymatic process originating from cholesterol. DHEA, the precursor to 16α-OH-DHEA, is primarily synthesized in the adrenal glands and gonads.[6] The subsequent 16α-hydroxylation of DHEA is catalyzed by specific cytochrome P450 enzymes. In the fetal liver, CYP3A7 is the primary enzyme responsible for this conversion.[7] In adults, other CYP3A isoforms, such as CYP3A4, are involved in the metabolism of DHEA to its hydroxylated metabolites, including 16α-OH-DHEA.[1]
Quantitative Data Summary
The physiological concentrations of 16α-OH-DHEA can vary significantly depending on the biological matrix, age, and physiological state (e.g., pregnancy). The following table summarizes reported concentrations from various studies.
| Biological Matrix | Subject Group | Concentration Range | Analytical Method | Reference |
| Plasma | Newborn Infants | Mean: 16.1 ng/mL | Radioimmunoassay | [8] |
| Plasma | Pregnant Women (term) | Mean: 3.2 ng/mL | Radioimmunoassay | [8] |
| Plasma | Adult Males | 0.66 ng/mL | Radioimmunoassay | [8] |
| Plasma | Adult Females | 0.87 ng/mL | Radioimmunoassay | [8] |
| Umbilical Artery Plasma | N/A | 7.20 ± 6.71 ng/mL | Radioimmunoassay | [9] |
| Umbilical Vein Plasma | N/A | 14.20 ± 11.27 ng/mL | Radioimmunoassay | [9] |
| Serum | Adult Males and Females | 0.0 - 1.86 nmol/L | Radioimmunoassay | [5] |
| Serum | Premenopausal, Postmenopausal Women and Men | 10 - 300 pg/mL | LC-MS/MS | [10] |
Experimental Protocols
Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive technique for quantifying 16α-OH-DHEA. It relies on the competitive binding of radiolabeled and unlabeled 16α-OH-DHEA to a limited number of specific antibodies.
A. Preparation of Antigen and Antibody Production
-
Antigen Synthesis: 16α-OH-DHEA is conjugated to a carrier protein, such as bovine serum albumin (BSA), to render it immunogenic. A common method involves creating a succinate (B1194679) derivative of 16α-OH-DHEA and then coupling it to BSA.[9]
-
Immunization: Rabbits or other suitable animals are immunized with the 16α-OH-DHEA-BSA conjugate to produce polyclonal antibodies.[5][9] Monoclonal antibodies can also be produced using hybridoma technology.
B. Preparation of Radiolabeled Tracer
-
A derivative of 16α-OH-DHEA, often with a tyrosine methyl ester, is synthesized.[5]
-
This derivative is then radioiodinated using a standard method, such as the chloramine-T method, with ¹²⁵I.[11]
-
The radiolabeled tracer is purified using techniques like HPLC or gel chromatography.[11]
C. Radioimmunoassay Procedure
-
Sample and Standard Preparation:
-
Prepare standards of known 16α-OH-DHEA concentrations in a suitable buffer.
-
Extract 16α-OH-DHEA from plasma or serum samples using an organic solvent (e.g., diethyl ether).
-
Reconstitute the dried extract in the assay buffer.
-
-
Assay:
-
To antibody-coated tubes, add the prepared standards or sample extracts.
-
Add a known amount of the ¹²⁵I-labeled 16α-OH-DHEA tracer to each tube.
-
Incubate the mixture to allow for competitive binding. Incubation times and temperatures should be optimized.
-
-
Separation:
-
Separate the antibody-bound fraction from the free fraction. This can be achieved by decanting the supernatant after centrifugation if using coated tubes, or by using a second antibody or other precipitating agents.
-
-
Counting:
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of 16α-OH-DHEA in the samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Performance Characteristics:
-
Detection Limit: As low as 5.7 pg/tube.[5]
-
Intra- and Inter-assay Coefficients of Variation: Typically around 8.2% and 11.4%, respectively.[5]
-
Cross-reactivity: Specificity is crucial. Antisera should be tested for cross-reactivity with structurally related steroids like DHEA and 16β-OH-DHEA.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For steroids like 16α-OH-DHEA, derivatization is necessary to increase their volatility and improve chromatographic performance.
A. Sample Preparation
-
Extraction:
-
For serum or plasma, perform a liquid-liquid extraction (LLE) with a solvent like diethyl ether or a solid-phase extraction (SPE) using a C18 cartridge.
-
For urine samples, an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) is often required to cleave conjugated forms of the steroid before extraction.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).[12]
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.
-
B. GC-MS Analysis
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is crucial for separating 16α-OH-DHEA from other steroids. A typical program might start at a lower temperature and ramp up to a final temperature of around 300°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is commonly used.
-
Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) mode is preferred for its higher sensitivity and specificity. Specific ions for the derivatized 16α-OH-DHEA are monitored.
-
C. Data Analysis
-
Quantification: Use a stable isotope-labeled internal standard (e.g., deuterated 16α-OH-DHEA) for accurate quantification.
-
Calibration: Prepare a calibration curve using known concentrations of derivatized 16α-OH-DHEA standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of steroids without the need for derivatization, although it can be used to enhance sensitivity for some analytes.
A. Sample Preparation
-
Protein Precipitation: For serum or plasma samples, a simple protein precipitation with a solvent like acetonitrile (B52724) is often sufficient.[13]
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, an SPE step using a C18 or mixed-mode cartridge can be employed following protein precipitation.
-
Reconstitution: After evaporation of the solvent, the residue is reconstituted in the initial mobile phase.
B. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is used to achieve separation.
-
-
Tandem Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, or atmospheric pressure chemical ionization (APCI), can be used.
-
Acquisition Mode: Multiple reaction monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for 16α-OH-DHEA and monitoring one or more of its characteristic product ions.
-
C. Data Analysis
-
Quantification: A stable isotope-labeled internal standard is essential for accurate quantification to correct for matrix effects and variations in instrument response.
-
Calibration: A calibration curve is generated using standards of known concentrations prepared in a matrix similar to the samples.
Conclusion
The choice of assay for the quantification of 16α-Hydroxydehydroepiandrosterone depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. RIA offers excellent sensitivity but involves the use of radioactive materials. GC-MS is a robust and reliable technique but requires derivatization. LC-MS/MS provides high sensitivity and specificity without the need for derivatization and is well-suited for high-throughput analysis. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and implement a quantitative assay for this important steroid metabolite.
References
- 1. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel radioimmunoassay of 16alpha-hydroxy-dehydroepiandrosterone and its physiological levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Radioimmunoassay of 16alpha-hydroxy-dehydroepiandrosterone and its sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The conversion of 16β hydroxyldehydroepiandrosterone in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. gcms.cz [gcms.cz]
- 13. arpi.unipi.it [arpi.unipi.it]
Solid-Phase Extraction of 16α-hydroxy-DHEA and its Deuterated Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the solid-phase extraction (SPE) of 16α-hydroxy-dehydroepiandrosterone (16α-hydroxy-DHEA) and its deuterated internal standard (d6 ISTD) from biological matrices. This protocol is designed to deliver a clean extract suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high recovery and reproducibility.
Introduction
16α-hydroxy-DHEA is a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA), playing a crucial role as an intermediate in the biosynthesis of estriol.[1][2] Its quantification in biological fluids is essential for studies related to steroid metabolism, endocrine function, and various pathological conditions. The use of a deuterated internal standard (d6-ISTD) is critical for accurate quantification, as it compensates for matrix effects and variations during sample preparation and analysis.
Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex biological samples.[3][4][5] Compared to liquid-liquid extraction, SPE offers advantages such as higher recovery, reduced solvent consumption, and amenability to automation.[5] For steroid analysis, reversed-phase SPE cartridges, particularly those with a C18 or a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, are frequently employed to effectively remove interfering substances like salts and proteins.[6]
This application note details a robust SPE protocol for the extraction of the relatively polar 16α-hydroxy-DHEA, along with illustrative diagrams of the metabolic pathway and experimental workflow.
Metabolic Pathway of 16α-hydroxy-DHEA
16α-hydroxy-DHEA is formed from DHEA through hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[2] It serves as a key precursor in the pathway leading to the formation of estriol. Understanding this pathway is fundamental for interpreting the analytical results in the context of steroid metabolism.
References
- 1. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serum 16α-Hydroxydehydroepiandrosterone Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) from human serum using a liquid-liquid extraction (LLE) method. An alternative supported liquid extraction (SLE) method is also discussed. These protocols are designed for downstream analysis by sensitive quantitative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an endogenous steroid hormone, a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] Accurate quantification of 16α-OH-DHEA in serum is crucial for various research areas, including endocrinology and drug development. The low circulating concentrations of 16α-OH-DHEA, which can range from 10.0 to 285.0 pg/mL, necessitate an efficient extraction method to remove interfering substances and concentrate the analyte before analysis.[2]
Liquid-liquid extraction is a common technique for separating steroids from complex biological matrices like serum.[3] This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For steroid extraction from serum, common solvents include diethyl ether and ethyl acetate (B1210297).[4][5] An alternative to traditional LLE is Supported Liquid Extraction (SLE), which offers high, reproducible recoveries and avoids common issues like emulsion formation.[6][7]
This protocol provides a detailed step-by-step procedure for LLE of 16α-OH-DHEA from serum, along with recommendations for materials and quality control.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Diethyl ether (ACS Grade or higher) | Sigma-Aldrich, Fisher Scientific, etc. | Peroxide-free |
| Ethyl acetate (ACS Grade or higher) | Sigma-Aldrich, Fisher Scientific, etc. | |
| Methanol (LC-MS Grade) | Fisher Scientific, VWR, etc. | For reconstitution |
| Water (LC-MS Grade) | Fisher Scientific, VWR, etc. | For reconstitution |
| 16α-OH-DHEA analytical standard | Steraloids, Inc., Sigma-Aldrich, etc. | For calibration curve and QC |
| Internal Standard (e.g., d5-16α-OH-DHEA) | Toronto Research Chemicals, etc. | Recommended for LC-MS/MS |
| Human Serum (Steroid-free) | Golden West Biologicals, Inc., etc. | For calibration curve and blanks |
| Conical glass centrifuge tubes (15 mL) | VWR, Fisher Scientific, etc. | |
| Pipettes and tips | Gilson, Eppendorf, etc. | |
| Vortex mixer | VWR, Fisher Scientific, etc. | |
| Centrifuge (refrigerated) | Beckman Coulter, Eppendorf, etc. | |
| Nitrogen evaporator or SpeedVac | Organomation, Genevac, etc. | |
| Autosampler vials | Agilent, Waters, etc. | For LC-MS/MS analysis |
Experimental Protocol: Liquid-Liquid Extraction
This protocol is a general procedure for steroid extraction and should be optimized for 16α-OH-DHEA in your specific laboratory setting.
1. Sample Preparation:
-
Thaw serum samples on ice.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 500 µL of the clear supernatant to a clean 15 mL glass centrifuge tube.
2. Internal Standard Spiking:
-
Spike each sample, calibrator, and quality control (QC) with an appropriate amount of internal standard (e.g., 10 µL of a 100 ng/mL d5-16α-OH-DHEA solution in methanol).
-
Vortex briefly to mix.
3. Protein Precipitation (Optional but Recommended):
-
Add 1 mL of cold acetonitrile (B52724) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean 15 mL glass tube.
4. Liquid-Liquid Extraction:
-
Add 5 mL of diethyl ether to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Allow the phases to separate for 5 minutes. Emulsion formation can be minimized by gentle mixing or centrifugation.
-
For enhanced recovery, a "freeze-thaw" technique can be employed: freeze the aqueous layer in a dry ice/ethanol bath and pour off the organic solvent layer into a clean tube.[4][5]
5. Solvent Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a SpeedVac.[4][5]
6. Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method (e.g., 50:50 methanol:water for LC-MS/MS).[6][8]
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Serum 16α-OH-DHEA.
Alternative Protocol: Supported Liquid Extraction (SLE)
SLE is a more streamlined alternative to LLE that functions like a solid-phase extraction (SPE) but with a liquid-liquid separation mechanism. It generally provides higher reproducibility and cleaner extracts.[6][7]
1. Sample Pre-treatment:
-
Dilute 200 µL of serum with 200 µL of water.
-
Add the internal standard.
2. SLE Procedure:
-
Load the pre-treated sample onto an SLE plate/cartridge (e.g., ISOLUTE® SLE+).
-
Apply a brief pulse of positive pressure or vacuum to load the sample.
-
Wait for 5 minutes for the sample to adsorb onto the support.
-
Elute the analytes with an appropriate organic solvent (e.g., two aliquots of 1 mL of ethyl acetate or a mixture of ethyl acetate and hexane).[6]
-
Collect the eluate.
3. Post-Elution:
-
Evaporate the eluate to dryness.
-
Reconstitute the sample as described in the LLE protocol.
Data Presentation and Quality Control
For accurate quantification, a calibration curve should be prepared using steroid-free serum spiked with known concentrations of 16α-OH-DHEA. Quality control samples at low, medium, and high concentrations should be included in each analytical run.
| Parameter | Acceptance Criteria | Example Data |
| Calibration Curve | ||
| Linearity (r²) | > 0.99 | 0.998 |
| Range | 10 - 1000 pg/mL | |
| Quality Control | ||
| LLOQ (pg/mL) | S/N > 10 | 10 |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | Low QC: 5%, Mid QC: 2%, High QC: -3% |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | Low QC: 8%, Mid QC: 5%, High QC: 4% |
| Extraction Recovery | > 75% | > 85% |
| Matrix Effect | Within 85-115% | 98% |
Conclusion
The described liquid-liquid extraction protocol provides a robust method for the isolation of 16α-OH-DHEA from serum. For laboratories seeking higher throughput and reproducibility, the supported liquid extraction method is a highly recommended alternative.[7] Proper validation of the chosen method is essential to ensure accurate and reliable quantification of 16α-OH-DHEA for research and clinical applications.
References
- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]
- 2. The conversion of 16β hydroxyldehydroepiandrosterone in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. zellx.de [zellx.de]
- 6. biotage.com [biotage.com]
- 7. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: UPLC-MS/MS for the Quantification of 16α-Hydroxydehydroepiandrosterone-d6
Abstract
This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) in biological matrices. The use of a stable isotope-labeled internal standard, 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6), ensures accuracy and precision. This method is intended for researchers, scientists, and drug development professionals requiring robust bioanalytical capabilities for steroid analysis.
Introduction
16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is a metabolite of dehydroepiandrosterone (B1670201) (DHEA), a crucial endogenous steroid hormone. Accurate quantification of 16α-OH-DHEA is essential for understanding its physiological and pathological roles. This UPLC-MS/MS method provides the necessary sensitivity and specificity for the analysis of this steroid in complex biological samples. The methodology is based on established principles for the analysis of similar androgens and their metabolites by UPLC-MS/MS.[1][2][3][4]
Experimental
Materials and Reagents
-
16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) reference standard
-
This compound (16α-OH-DHEA-d6) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium fluoride
-
Human serum (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for sample extraction:
-
To 100 µL of serum sample, add 25 µL of the internal standard working solution (containing 16α-OH-DHEA-d6).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 4000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
The chromatographic separation is performed on a Waters ACQUITY UPLC I-Class System.[2][5]
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C8 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.5 mM Ammonium Fluoride in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50 °C |
| Sample Temperature | 15 °C |
| Injection Volume | 5 µL |
| Gradient | Detailed in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 20 | 80 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 60 | 40 |
| 4.0 | 60 | 40 |
MS/MS Conditions
Mass spectrometric detection is performed using a Waters Xevo TQ-S micro Mass Spectrometer in positive electrospray ionization (ESI+) mode.[1][2][5]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.0 kV |
| Cone Voltage | 50 V |
| Desolvation Temperature | 550 °C |
| Desolvation Gas Flow | 1100 L/h |
| Cone Gas Flow | 150 L/h |
| Nebulizer Pressure | 7.0 bar |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 16α-OH-DHEA | 305.2 | 287.2 | 0.1 | 30 | 15 |
| 16α-OH-DHEA-d6 | 311.2 | 293.2 | 0.1 | 30 | 15 |
Results and Discussion
This UPLC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of 16α-OH-DHEA. The use of a stable isotope-labeled internal standard, 16α-OH-DHEA-d6, effectively compensates for matrix effects and variations in instrument response. The chromatographic conditions provide good separation from other endogenous steroids. The method's lower limit of quantification is sufficient for the analysis of physiological concentrations of 16α-OH-DHEA in human serum.
Workflow and Signaling Pathway Visualization
Caption: UPLC-MS/MS workflow for 16α-OH-DHEA analysis.
Conclusion
The described UPLC-MS/MS method provides a robust and reliable tool for the quantitative analysis of 16α-Hydroxydehydroepiandrosterone in biological samples. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method suitable for high-throughput applications in clinical research and drug development.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Application Note: Quantitative Steroid Profiling in Human Plasma by LC-MS/MS using Deuterated Internal Standards
Abstract
This application note provides a detailed protocol for the simultaneous quantification of a panel of endogenous steroid hormones in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of deuterated internal standards to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[1] This document outlines a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers, scientists, and professionals in drug development and clinical research.
Introduction
Steroid hormones are crucial signaling molecules involved in a myriad of physiological processes, including metabolism, growth, reproduction, and immune response. Accurate measurement of steroid profiles in plasma is essential for diagnosing and monitoring various endocrine disorders, understanding disease mechanisms, and in pharmacokinetic studies.[1] While immunoassays have traditionally been used, they can suffer from cross-reactivity and lack of specificity.[2] LC-MS/MS has emerged as the gold standard for steroid analysis due to its high sensitivity, selectivity, and multiplexing capabilities.[1][3] The use of stable isotope-labeled internal standards, particularly deuterated analogues, is fundamental for reliable quantification as they closely mimic the physicochemical behavior of the analytes, thereby compensating for variations in sample recovery and ionization efficiency.[1][4]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of steroids in plasma is depicted in the following diagram.
Caption: A generalized workflow for the quantitative analysis of steroids from plasma samples.
Principle of Quantification with Deuterated Internal Standards
The core principle of using deuterated internal standards lies in the direct comparison of the mass spectrometer signal of the endogenous analyte to that of its isotopically labeled counterpart, which is added at a known concentration at the beginning of the sample preparation process.
Caption: The logical relationship for quantification using a deuterated internal standard.
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid, Ethyl acetate (B1210297), Methyl tert-butyl ether (MTBE).[4][5]
-
Standards: Analytical standards for all target steroids and their corresponding deuterated internal standards.[2]
-
Plasma: Human plasma with K2EDTA as anticoagulant.
-
Solid-Phase Extraction (SPE) Cartridges: C18 SPE cartridges.[3][6]
-
96-well plates: Polypropylene (B1209903) deep-well plates.[7]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of each steroid and deuterated internal standard in methanol. Store at -20°C.
-
Intermediate Solutions: Prepare intermediate mixed solutions of the analytical standards and the internal standards by diluting the stock solutions in a 1:1 methanol/water mixture.[5]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the intermediate standard solution into a surrogate matrix (e.g., stripped serum or a synthetic matrix) to achieve the desired concentration range.[2]
Sample Preparation
This protocol describes a common Solid-Phase Extraction (SPE) method. Liquid-Liquid Extraction (LLE) is also a viable alternative.[4][6]
-
Sample Thawing: Thaw plasma samples on ice.[7]
-
Aliquoting: Aliquot 100-200 µL of plasma into a 2 mL polypropylene tube.[2][3][4]
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, calibrator, and QC, except for the blank.[3][4] Vortex for 10-15 seconds.[8]
-
Protein Precipitation (Optional but recommended): Add 3 volumes of cold acetonitrile or methanol containing 1% formic acid to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for further extraction.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3][6]
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.[2][6]
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[6] A subsequent wash with a non-polar solvent like hexane (B92381) can help remove lipids.[6]
-
Elution: Elute the steroids with an appropriate solvent such as 1 mL of ethyl acetate or methanol.[3][6]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase composition (e.g., 50:50 methanol/water).[4] Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
LC System: A UHPLC system is recommended for optimal separation.[4]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size) is commonly used.[1][2]
-
Mobile Phases:
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to separate the steroids. The specific gradient profile should be optimized for the target analytes.[1][2]
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[1][2]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40-60°C) for reproducible retention times.[1][2][4]
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[1][10]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for most steroids.[1][9]
-
MRM Transitions: For each steroid and its deuterated internal standard, optimize at least two MRM transitions (one for quantification and one for qualification) to ensure selectivity and accuracy.[1]
Data and Results
The following tables summarize typical quantitative performance data and a list of common steroids with their corresponding deuterated internal standards.
Table 1: Panel of Steroids and Corresponding Deuterated Internal Standards
| Analyte | Deuterated Internal Standard |
| Cortisol | Cortisol-d4 |
| Cortisone | Cortisone-d8 |
| Corticosterone | Corticosterone-d8 |
| 11-Deoxycortisol | 11-Deoxycortisol-d5 |
| Aldosterone | Aldosterone-d7 |
| Progesterone | Progesterone-d9 |
| 17-OH Progesterone | 17-OH Progesterone-d8 |
| Testosterone | Testosterone-d3 |
| Androstenedione | Androstenedione-d5 |
| Dehydroepiandrosterone (DHEA) | DHEA-d6 |
| Estradiol | Estradiol-d4 |
| Estrone | Estrone-d4 |
(This is a representative list, and other steroids and deuterated standards are available)[2]
Table 2: Summary of Quantitative Performance Data
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Cortisol | 1.00 | 95-108 | < 15 |
| Cortisone | 0.10 | Within ±15% | < 15 |
| Aldosterone | 0.05 | Within ±15% | < 15 |
| Progesterone | 0.06 | Within ±15% | < 15 |
| 17-OH Progesterone | 0.05 | Within ±15% | < 15 |
| Testosterone | ~0.04 (0.125 nM) | 93-108 | < 10 |
| Androstenedione | 0.03 | Within ±15% | < 15 |
| 11-Deoxycortisol | 0.01 | Within ±15% | < 15 |
(Data compiled and representative of values reported in the literature. Actual performance may vary depending on instrumentation and specific method parameters.)[2][4]
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantitative profiling of steroids in human plasma. The use of deuterated internal standards is critical for achieving the accuracy and precision required in research and clinical settings.[1] The detailed protocol for sample preparation and LC-MS/MS analysis provides a solid foundation for laboratories looking to implement or optimize their steroid analysis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
troubleshooting internal standard variability with 16α-Hydroxydehydroepiandrosterone-d6
Welcome to the technical support center for the use of 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6) as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to internal standard variability in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the use of 16α-OH-DHEA-d6 as an internal standard in LC-MS/MS bioanalysis.
Q1: I am observing high variability in the peak area of my internal standard (16α-OH-DHEA-d6) across my analytical run. What are the potential causes?
High variability in the internal standard (IS) response can stem from several factors throughout the analytical process. It is crucial to systematically investigate the potential root causes.[1][2] The issue can generally be categorized into three main areas: sample preparation, chromatographic and mass spectrometric conditions, and the integrity of the internal standard itself.
Troubleshooting Steps:
-
Human Error in Sample Preparation: Inconsistencies in the addition of the IS to samples, standards, and quality controls are a frequent source of variability.[1] Double-check pipetting techniques and ensure all additions are accurate and consistent.
-
Matrix Effects: The sample matrix can significantly impact the ionization efficiency of the IS, leading to suppression or enhancement of its signal.[3] These effects can vary between different samples, causing variability in the IS response.
-
Inconsistent Extraction Recovery: The efficiency of the extraction process can differ between samples, leading to variable amounts of the IS being introduced into the analytical system.
-
Instrument Performance: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, detector saturation, or issues with the autosampler, can lead to inconsistent IS responses.
-
Internal Standard Stability: Degradation of the 16α-OH-DHEA-d6 in the stock solution, working solution, or in the processed samples can lead to a decreasing trend in the IS response over the course of an analytical run.
Q2: How can I investigate and mitigate matrix effects impacting my 16α-OH-DHEA-d6 internal standard?
Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte and the internal standard.[3] Even with a deuterated internal standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the IS.
Experimental Protocol to Evaluate Matrix Effects:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of 16α-OH-DHEA-d6 in a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Extract blank matrix (e.g., serum, plasma) using your established protocol. Spike the extracted matrix with 16α-OH-DHEA-d6 at the same concentration as in Set A.
-
Set C (Pre-extraction Spike): Spike the blank matrix with 16α-OH-DHEA-d6 before the extraction process.
-
-
Analyze the samples and compare the peak area of the internal standard in all three sets.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%).
-
-
Calculate the Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the 16α-OH-DHEA-d6 from the co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
Q3: My 16α-OH-DHEA-d6 peak is showing poor chromatographic shape (e.g., fronting, tailing, or splitting). What could be the cause?
Poor peak shape can compromise the accuracy and precision of your measurements. The following are common causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting. Try reducing the concentration of the IS working solution.
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and broadening. Clean the column according to the manufacturer's instructions or replace it if necessary.
-
Inappropriate Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analyte and that the organic solvent composition is optimal for good peak shape.
-
Injection Solvent Effects: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase as closely as possible.
Q4: Could the deuterium (B1214612) label on my 16α-OH-DHEA-d6 be exchanging with hydrogen from the solvent?
Hydrogen-deuterium exchange (HDX) can occur, particularly for deuterium atoms attached to heteroatoms (O, N, S). However, the deuterium atoms in 16α-OH-DHEA-d6 are typically on carbon atoms, which are generally stable and less prone to exchange under typical LC-MS conditions. While the risk of back-exchange for carbon-bound deuterium is low, it is not impossible, especially under extreme pH or temperature conditions.
To minimize the risk of deuterium exchange:
-
Avoid prolonged exposure of the internal standard to strongly acidic or basic conditions.
-
Maintain controlled temperature conditions during sample storage and preparation.
-
If deuterium exchange is suspected, it can be investigated by incubating the 16α-OH-DHEA-d6 in the mobile phase or sample matrix for varying periods and monitoring for any changes in its mass spectrum.
Q5: What are the recommended storage and handling conditions for 16α-OH-DHEA-d6?
Proper storage and handling are critical to maintain the integrity of the internal standard.
-
Long-term Storage: 16α-Hydroxydehydroepiandrosterone is reported to be stable for at least 4 years when stored at -20°C.[1] It is recommended to store the solid material of 16α-OH-DHEA-d6 under similar conditions.
-
Stock and Working Solutions: Prepare stock solutions in a suitable organic solvent (e.g., methanol, acetonitrile) and store them at -20°C or lower in tightly sealed containers to prevent evaporation. Prepare fresh working solutions regularly and store them under similar conditions.
-
Freeze-Thaw Cycles: While many steroids are stable through multiple freeze-thaw cycles, it is good practice to minimize the number of freeze-thaw cycles for stock and working solutions. Aliquoting the solutions into smaller volumes for single use is recommended.
Quantitative Data Summary
The following table summarizes typical parameters that should be monitored to assess the performance of the 16α-OH-DHEA-d6 internal standard.
| Parameter | Acceptance Criteria | Potential Cause of Failure | Troubleshooting Action |
| Internal Standard Peak Area Variability | Coefficient of Variation (CV) < 15% across the run | Inconsistent pipetting, matrix effects, instrument instability | Review sample preparation procedure, investigate matrix effects, check instrument performance |
| Retention Time Stability | ± 0.2 minutes of the average retention time | Column degradation, changes in mobile phase composition, pump malfunction | Equilibrate column properly, prepare fresh mobile phase, service the LC pump |
| Peak Asymmetry | Tailing factor between 0.9 and 1.5 | Column overload, column contamination, inappropriate mobile phase | Reduce IS concentration, clean or replace column, optimize mobile phase |
| Signal-to-Noise Ratio (S/N) | > 10 for the lowest concentration standard | Insufficient IS concentration, ion suppression, poor instrument sensitivity | Increase IS concentration, mitigate matrix effects, clean and tune the mass spectrometer |
Experimental Protocols
This section provides a general experimental protocol for the analysis of 16α-Hydroxydehydroepiandrosterone in human plasma using 16α-OH-DHEA-d6 as an internal standard. This protocol should be optimized for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of the 16α-OH-DHEA-d6 working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Example)
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for your instrument. Example transitions: 16α-OH-DHEA: [M+H]+ → fragment ions 16α-OH-DHEA-d6: [M+H]+ → fragment ions |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting internal standard variability.
Caption: Troubleshooting workflow for internal standard variability.
References
Technical Support Center: Analysis of 16α-Hydroxydehydroepiandrosterone
Welcome to the technical support center for the analysis of 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of 16α-OH-DHEA, particularly focusing on minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of 16α-OH-DHEA.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of 16α-OH-DHEA. | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method. If using protein precipitation, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences. 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry to separate 16α-OH-DHEA from interfering compounds. |
| Poor Reproducibility/High Variability | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 16α-OH-DHEA will co-elute and experience similar matrix effects as the analyte, allowing for accurate normalization of the signal. 2. Ensure Consistent Sample Preparation: Precisely follow the sample preparation protocol for all samples, including standards and quality controls. |
| Inaccurate Quantification | Non-linear Calibration Curve: Matrix effects can impact the linear response of the analyte, especially at lower concentrations. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 2. Evaluate Different Extraction Methods: Compare the linearity of calibration curves prepared using different sample cleanup techniques to identify the method with the least interference. |
| Peak Tailing or Asymmetry | Matrix Overload or Interference: High concentrations of matrix components can affect the chromatographic peak shape. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 2. Optimize LC Conditions: Adjust the mobile phase pH or organic content to improve peak shape. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective sample preparation technique to minimize matrix effects for 16α-OH-DHEA analysis?
A1: The most effective technique often depends on the specific matrix (e.g., serum, plasma, urine) and the required sensitivity. While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing all interfering phospholipids (B1166683) and other matrix components.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts and are more effective at reducing matrix effects.[2] For complex matrices, SPE is often the preferred method due to its selectivity.[3]
Q2: Are there specific SPE sorbents recommended for 16α-OH-DHEA?
A2: For steroid analysis, reversed-phase (e.g., C18) or mixed-mode (e.g., mixed-mode anion exchange) sorbents are commonly used. The optimal sorbent should be determined empirically during method development to achieve the best recovery and removal of interferences for 16α-OH-DHEA.
LC-MS/MS Analysis
Q3: How can I assess the presence and extent of matrix effects in my 16α-OH-DHEA assay?
A3: The post-extraction spike method is a common quantitative approach.[4] This involves comparing the peak area of 16α-OH-DHEA in a neat solution to the peak area of 16α-OH-DHEA spiked into a blank, extracted matrix sample. A significant difference in the peak areas indicates the presence of matrix effects (ion suppression or enhancement).
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for accurate quantification of 16α-OH-DHEA?
A4: A SIL-IS is the gold standard for compensating for matrix effects.[4] Because it has nearly identical chemical and physical properties to 16α-OH-DHEA, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
Data Interpretation
Q5: My results show significant ion suppression. What level of matrix effect is considered acceptable?
A5: While there is no universally accepted threshold, a matrix effect that compromises the accuracy, precision, and sensitivity of the assay is generally unacceptable. Regulatory guidelines for bioanalytical method validation often require that the matrix factor (the ratio of the analyte response in the presence of matrix to the response in a neat solution) is consistent across different lots of the biological matrix.
Quantitative Data Summary
The following tables summarize recovery data for DHEA and related androgens using different extraction methods. While specific data for 16α-OH-DHEA is limited in the literature, these values provide a useful reference for expected performance. Note: These values should be considered as a starting point, and method validation for 16α-OH-DHEA is essential.
Table 1: Recovery of DHEA using Protein Precipitation
| Analyte | Matrix | Precipitating Agent | Recovery (%) |
| DHEA-D5 | Serum | Acetonitrile (B52724) with 0.1% Formic Acid | 62 - 91 |
Data extracted from a study on DHEA analysis.[5]
Table 2: Recovery of Androgens using Solid-Phase Extraction (SPE)
| Analyte | Matrix | Recovery (%) |
| DHEA | Plasma | 90.5 - 106.7 |
| Testosterone | Plasma | 90.3 - 105.8 |
| Dihydrotestosterone (DHT) | Plasma | 88.7 - 98.1 |
Data from a study on the simultaneous measurement of seven androgens in human plasma.[2]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for 16α-OH-DHEA in Serum/Plasma
-
To 100 µL of serum or plasma sample, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard (SIL-IS) for 16α-OH-DHEA.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for 16α-OH-DHEA in Serum/Plasma
-
Sample Pre-treatment: To 200 µL of serum or plasma, add the SIL-IS.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the 16α-OH-DHEA and SIL-IS with 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. Sample preparation and cleanup methods for clinical top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing the extraction and analysis of DHEA sulfate, corticosteroids and androgens in urine: application to a study of the influence of corticosteroid intake on urinary steroid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. arpi.unipi.it [arpi.unipi.it]
Technical Support Center: Troubleshooting Inconsistent Recovery of 16α-Hydroxydehydroepiandrosterone-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my deuterated internal standard, 16α-OH-DHEA-d6, inconsistent when my analyte recovery is stable?
Even though deuterated internal standards are considered the gold standard, they can sometimes behave differently from the native analyte.[1] Inconsistent recovery of 16α-OH-DHEA-d6, while the analyte appears stable, can stem from several factors. A slight difference in the chromatographic retention time between the analyte and the deuterated standard can expose them to different regions of matrix effects, leading to differential ion suppression or enhancement.[2][3] Additionally, the position of the deuterium (B1214612) labels on the molecule can sometimes influence its physicochemical properties, leading to subtle differences in extraction efficiency under specific conditions.[3]
Q2: Can the choice of solid-phase extraction (SPE) sorbent affect the recovery of 16α-OH-DHEA-d6?
Absolutely. The choice of SPE sorbent is critical and depends on the polarity of the analyte.[4][5] 16α-OH-DHEA is more polar than DHEA due to the additional hydroxyl group. Therefore, a reversed-phase sorbent (e.g., C18) is commonly used for steroid extraction from polar matrices like plasma or urine.[5][6] However, if the sorbent is too nonpolar, it may not efficiently retain the more polar 16α-OH-DHEA-d6, leading to breakthrough during sample loading or washing steps.[7] Conversely, a sorbent that is too polar may require a very strong, and potentially less selective, elution solvent.[5] Optimizing the sorbent type (e.g., C18, C8, or polymeric sorbents) is a key step in method development.[8][9]
Q3: How does the pH of the sample and solvents impact the recovery of 16α-OH-DHEA-d6?
The pH of the sample, wash, and elution solvents can significantly influence the recovery of steroids.[4][10] For 16α-OH-DHEA-d6, maintaining an appropriate pH ensures that the hydroxyl groups are not ionized, which could alter the compound's retention on a reversed-phase sorbent. Adjusting the sample pH may be necessary to optimize retention.[4] Similarly, the pH of the elution solvent can be modified to ensure complete elution from the SPE cartridge.[11]
Q4: What are "matrix effects" and how can they cause inconsistent recovery of my internal standard?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[12][13] These effects can cause either ion suppression or enhancement, leading to variability in the measured signal of the analyte and internal standard.[1][14] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the standard do not co-elute perfectly.[2] This can be a significant source of inconsistent recovery and can adversely affect the accuracy of quantification.[1]
Troubleshooting Guide for Inconsistent 16α-OH-DHEA-d6 Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to inconsistent recovery of 16α-OH-DHEA-d6 during solid-phase extraction.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for inconsistent internal standard recovery.
Quantitative Data Summary: Troubleshooting Inconsistent Recovery
| Problem Area | Potential Cause | Recommended Solution |
| Internal Standard | Deuterium exchange | Use a standard with labels on non-exchangeable positions.[2][3] |
| Incorrect concentration | Prepare fresh working solutions and verify the concentration. | |
| Degradation | Store the standard according to the manufacturer's recommendations, typically at -20°C or below, and avoid repeated freeze-thaw cycles.[15] | |
| SPE Sorbent | Inappropriate sorbent type | Test different sorbents (e.g., C18, polymeric) to find one that provides optimal retention and elution for a polar steroid.[4][8] |
| Incomplete sorbent wetting | Ensure the sorbent is properly conditioned and equilibrated before loading the sample.[4] | |
| Sorbent overloading | Do not exceed the recommended sample loading capacity for the SPE cartridge.[4] | |
| SPE Solvents | Incorrect sample pH | Adjust the sample pH to ensure the analyte is in a neutral form for better retention on reversed-phase sorbents.[4][10] |
| Wash solvent is too strong | Use a weaker wash solvent to avoid premature elution of the analyte.[7][16] | |
| Elution solvent is too weak | Increase the strength of the elution solvent to ensure complete recovery from the sorbent.[4][17] | |
| SPE Technique | High flow rate | Load the sample and elute at a slow, consistent flow rate to allow for proper interaction with the sorbent.[17] |
| Excessive drying of the sorbent | Avoid over-drying the sorbent bed after the wash step, as this can lead to poor elution.[4] | |
| Matrix Effects | Differential ion suppression/enhancement | Optimize chromatographic separation to ensure co-elution of the analyte and internal standard.[2] |
| High concentration of interfering compounds | Consider additional sample cleanup steps or dilution of the sample extract.[16] |
Detailed Experimental Protocol: Optimized SPE for 16α-OH-DHEA-d6
This protocol provides a general framework for the solid-phase extraction of 16α-OH-DHEA-d6 from human plasma. Optimization may be required for different sample matrices.
Materials:
-
SPE Cartridges: Reversed-phase (e.g., C18, 100 mg)
-
Reagents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Sample: Human plasma containing 16α-OH-DHEA-d6 internal standard
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the 16α-OH-DHEA-d6 internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.[18]
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water. Do not let the sorbent go dry.[11]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).[17]
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes to remove excess water.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: A workflow for the solid-phase extraction of 16α-OH-DHEA-d6.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. specartridge.com [specartridge.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. marker-test.de [marker-test.de]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 18. benchchem.com [benchchem.com]
improving assay sensitivity for low concentration 16α-hydroxy-DHEA
Welcome to the technical support center for the sensitive detection of 16α-hydroxy-dehydroepiandrosterone (16α-hydroxy-DHEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for quantifying low concentrations of this steroid metabolite.
Frequently Asked Questions (FAQs)
Q1: Which is the most sensitive method for detecting low concentrations of 16α-hydroxy-DHEA?
Both immunoassays (like ELISA and Radioimmunoassay) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be highly sensitive methods for detecting 16α-hydroxy-DHEA.[1][2] LC-MS/MS is often considered the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple steroids.[3][4] However, a well-optimized immunoassay can also achieve very low detection limits, sometimes in the picogram range.[2]
Q2: What are the critical first steps when setting up an assay for 16α-hydroxy-DHEA?
Proper sample collection and preparation are crucial. For immunoassays, it's important to select an antibody with high specificity for 16α-hydroxy-DHEA to minimize cross-reactivity with other structurally similar steroids like DHEA.[2] For LC-MS/MS, optimizing sample extraction to remove interfering matrix components is a critical initial step.[5][6] Regardless of the method, it is essential to validate the assay in your specific sample matrix.
Q3: How can I minimize cross-reactivity in my 16α-hydroxy-DHEA immunoassay?
To minimize cross-reactivity, utilize highly specific polyclonal or monoclonal antibodies. A study on a novel radioimmunoassay for 16α-hydroxy-DHEA demonstrated that careful selection of the immunogen and conjugation method resulted in an antiserum with very low cross-reactivity to DHEA and other related steroids (less than 0.01%).[2] If you are developing an in-house assay, it is crucial to screen several antibodies and validate their specificity. For commercial kits, review the manufacturer's cross-reactivity data carefully.
Q4: What is the "matrix effect" in LC-MS/MS analysis and how can I mitigate it?
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to signal suppression or enhancement.[7][8][9] To mitigate this, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[6][9]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate 16α-hydroxy-DHEA from matrix components.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., d4-16α-hydroxy-DHEA) is the most effective way to compensate for matrix effects.[10]
Q5: Should I consider derivatization for my LC-MS/MS analysis of 16α-hydroxy-DHEA?
Derivatization can significantly improve the sensitivity of LC-MS/MS analysis for steroids that ionize poorly in their native form. By introducing a readily ionizable group to the 16α-hydroxy-DHEA molecule, the signal intensity can be enhanced, leading to lower limits of detection.[11][12]
Troubleshooting Guides
Immunoassay (ELISA/RIA) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Reagents added in the wrong order or improperly prepared. | Review the protocol and prepare fresh reagents. |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody. | |
| Insufficient incubation time. | Increase incubation times to ensure complete binding. | |
| The target analyte concentration is below the detection limit. | Concentrate the sample or explore signal amplification techniques.[13] | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Non-specific binding of antibodies. | Use a high-quality blocking buffer and consider adding a detergent like Tween-20 to the wash buffer. | |
| Cross-reactivity with other steroids. | Verify the specificity of the antibody.[2][14] If necessary, perform a sample clean-up step before the assay. | |
| Poor Reproducibility | Inconsistent pipetting technique. | Ensure pipettes are calibrated and use consistent technique for all samples and standards. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or ensure even temperature distribution across the plate. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal/Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., temperature, gas flows). Consider chemical derivatization to enhance ionization.[11][12] |
| Poor extraction recovery. | Optimize the sample preparation method (e.g., solvent choice for LLE, sorbent for SPE). Use an internal standard to monitor recovery. | |
| Matrix suppression. | Improve sample clean-up to remove interfering components.[7] Adjust chromatography to separate the analyte from the suppression zone. | |
| Peak Tailing or Splitting | Poor chromatography. | Optimize the mobile phase composition and gradient. Ensure the analytical column is not degraded. |
| Sample solvent incompatible with the mobile phase. | Reconstitute the dried extract in a solvent similar in composition to the initial mobile phase. | |
| Inconsistent Results | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard for every sample to correct for variability.[10] |
| Sample degradation. | Ensure proper sample storage conditions and minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the performance of different assay methods for DHEA and its hydroxylated metabolites. This data can help in selecting an appropriate method based on the required sensitivity and expected concentration range in your samples.
Table 1: Immunoassay Performance for 16α-hydroxy-DHEA and Related Steroids
| Analyte | Assay Type | Detection Limit | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| 16α-hydroxy-DHEA | Radioimmunoassay | 5.7 pg/tube | 8.2 | 11.4 | [2] |
| 16α-hydroxy-DHEA | Radioimmunoassay | - | 10.26 | 14.34 | [1] |
| DHEA | ELISA | 0.082 ng/mL | - | - | [15] |
| DHEA-S | ELISA | 0.05 ng/mL | - | - |
Table 2: LC-MS/MS Performance for DHEA and its Hydroxylated Metabolites
| Analyte | Lower Limit of Quantification (LLOQ) | Sample Matrix | Reference |
| DHEA | 1.18 ng/mL | Serum | [5] |
| DHEA | 0.23 ng/mL | Serum | [16] |
| 7α/β-hydroxy-DHEA | 10 pg/mL | Serum | [17] |
| DHEA | 20 pg/mL | Saliva | [12] |
| DHEA | 10 fmol | Tissue | [4] |
Experimental Protocols
Detailed Methodology: Radioimmunoassay for 16α-hydroxy-DHEA
This protocol is a generalized summary based on established methods for steroid radioimmunoassays.[2]
-
Antiserum Preparation: Raise polyclonal rabbit antisera against a 16α-hydroxy-DHEA conjugate (e.g., conjugated to bovine serum albumin).
-
Tracer Preparation: Synthesize a radioiodinated derivative of 16α-hydroxy-DHEA to be used as a tracer.
-
Standard Curve Preparation: Prepare a series of standards of known 16α-hydroxy-DHEA concentrations.
-
Sample Preparation: Extract 16α-hydroxy-DHEA from the sample matrix (e.g., serum) using an appropriate organic solvent.
-
Assay Procedure:
-
Incubate the standards, samples, specific antiserum, and radiolabeled tracer. During this incubation, the unlabeled 16α-hydroxy-DHEA in the sample/standard competes with the radiolabeled tracer for binding to the limited amount of antibody.
-
Separate the antibody-bound fraction from the free fraction.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of 16α-hydroxy-DHEA in the samples by interpolating their percentage of bound tracer on the standard curve.
Detailed Methodology: LC-MS/MS for 16α-hydroxy-DHEA
This protocol provides a general workflow for the quantification of steroids by LC-MS/MS.[3][5][6]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike the sample with an internal standard (ideally, a stable isotope-labeled 16α-hydroxy-DHEA).
-
Condition an SPE cartridge with an appropriate solvent (e.g., methanol (B129727) followed by water).
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 16α-hydroxy-DHEA with an organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample into an HPLC or UHPLC system.
-
Separate 16α-hydroxy-DHEA from other compounds using a suitable column (e.g., C18) and a gradient elution with a mobile phase (e.g., water and methanol with a modifier like formic acid or ammonium (B1175870) formate).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Introduce the eluent from the LC system into the mass spectrometer.
-
Ionize the 16α-hydroxy-DHEA using an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Select the precursor ion of 16α-hydroxy-DHEA in the first quadrupole.
-
Fragment the precursor ion in the collision cell.
-
Select and detect specific product ions in the third quadrupole (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Quantify 16α-hydroxy-DHEA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.
-
Visualizations
Caption: General workflow for a sandwich ELISA.
Caption: General workflow for LC-MS/MS analysis.
Caption: A logical troubleshooting workflow for assay problems.
References
- 1. Radioimmunoassay of 16alpha-hydroxy-dehydroepiandrosterone and its sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel radioimmunoassay of 16alpha-hydroxy-dehydroepiandrosterone and its physiological levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Methodological approach to the intracrine study and estimation of DHEA and DHEA-S using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sceti.co.jp [sceti.co.jp]
- 16. Quantification of dehydroepiandrosterone in human serum on a routine basis: development and validation of a tandem mass spectrometry method based on a surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated LC-MS/MS method for the sensitive quantitation of serum 7alpha hydroxy-, 7beta hydroxy- and 7keto-dehydroepiandrosterone using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for 16α-Hydroxydehydroepiandrosterone Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA), an endogenous metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] It offers a detailed overview of validation parameters, experimental protocols, and performance comparisons of common analytical techniques, supported by experimental data from related steroid assays. This document is intended to assist researchers and drug development professionals in selecting and validating robust and reliable methods for their studies.
Introduction to 16α-Hydroxydehydroepiandrosterone Bioanalysis
16α-OH-DHEA and its sulfated form are intermediates in the biosynthesis of estriol (B74026) from DHEA.[1] Accurate measurement of its concentration in biological matrices is crucial for various research and clinical applications. Due to its endogenous nature, the validation of bioanalytical methods for 16α-OH-DHEA presents unique challenges, primarily the absence of a true blank matrix.[2][3][4] This necessitates specialized approaches to ensure accuracy and precision.
Comparison of Analytical Techniques
The two primary analytical techniques for steroid hormone quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. While immunoassays are traditionally used, LC-MS/MS has emerged as the preferred method for its superior specificity and sensitivity.[2][5][6]
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High; capable of distinguishing between structurally similar steroids and their isomers.[2][3][5] | Lower; prone to cross-reactivity with other endogenous steroids, leading to inaccurate results.[2][5] |
| Sensitivity | High; able to achieve low limits of quantification (LLOQ) in the pg/mL to ng/mL range.[5][7][8] | Variable; may lack the sensitivity required for low-concentration analytes.[5] |
| Multiplexing | Capable of simultaneously measuring multiple analytes in a single run.[9][10] | Typically measures a single analyte per assay. |
| Sample Throughput | Moderate to high, with modern systems offering rapid analysis times. | High; well-suited for screening large numbers of samples. |
| Method Development | More complex and time-consuming. | Relatively straightforward using commercially available kits. |
| Cost | Higher initial instrument cost and operational expenses. | Lower initial cost, particularly for smaller-scale studies. |
Bioanalytical Method Validation Parameters and Acceptance Criteria
The validation of a bioanalytical method must demonstrate its reliability for the intended application.[11] Key validation parameters and their typical acceptance criteria, based on FDA and EMA guidelines, are summarized below.[11][12][13]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least six different sources. |
| Linearity (Calibration Curve) | Correlation coefficient (r²) > 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | Intra-day and Inter-day: For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal values, and the precision (RSD%) should not exceed 15%. For the LLOQ, accuracy should be within 80-120% and precision should not exceed 20%.[9][12] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of nominal) and precision (≤20% RSD).[4][8] |
| Matrix Effect | The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocol: LC-MS/MS Method for 16α-Hydroxydehydroepiandrosterone
This section outlines a typical experimental protocol for the validation of an LC-MS/MS method for the quantification of 16α-OH-DHEA in human serum.
1. Materials and Reagents:
-
16α-Hydroxydehydroepiandrosterone certified reference standard
-
Stable isotope-labeled internal standard (e.g., 16α-OH-DHEA-d5)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human serum (screened for low endogenous levels or charcoal-stripped)
-
Solid-phase extraction (SPE) cartridges
2. Preparation of Standards and Quality Control Samples:
-
Prepare stock solutions of 16α-OH-DHEA and the internal standard in methanol.
-
Prepare working solutions for calibration standards and QC samples by serial dilution of the stock solutions.
-
Spike the appropriate volume of working solutions into the surrogate matrix (e.g., charcoal-stripped serum) to prepare calibration standards and QC samples at LLOQ, low, medium, and high concentrations.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of serum sample, calibration standard, or QC, add the internal standard solution.
-
Pre-treat the sample (e.g., protein precipitation with acetonitrile).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Optimized precursor-to-product ion transitions for 16α-OH-DHEA and its internal standard should be used.
5. Data Analysis:
-
Integrate the peak areas of the analyte and internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of 16α-OH-DHEA in QC and unknown samples from the calibration curve.
Visualizing the Workflow and Validation Logic
Bioanalytical Method Validation Workflow
Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and sample analysis.
Logical Relationships in Validation Parameters
Caption: A diagram showing the interconnectedness of validation parameters that contribute to a reliable bioanalytical method.
Conclusion
The validation of a bioanalytical method for 16α-Hydroxydehydroepiandrosterone requires a thorough and systematic approach. LC-MS/MS is the recommended technique due to its superior specificity and sensitivity compared to immunoassays. Adherence to regulatory guidelines and the implementation of a comprehensive validation plan, as outlined in this guide, are essential for generating high-quality, reliable data for research and drug development purposes. The inherent challenges of quantifying an endogenous analyte can be overcome with careful method development, including the use of a surrogate matrix and a stable isotope-labeled internal standard.
References
- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Challenges and benefits of endogenous steroid analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in bioanalytical techniques to measure steroid hormones in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of dehydroepiandrosterone in human serum on a routine basis: development and validation of a tandem mass spectrometry method based on a surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. nalam.ca [nalam.ca]
- 13. fda.gov [fda.gov]
Assessing Matrix Factor for 16α-hydroxy-DHEA: A Comparison of Internal Standards Utilizing a d6 Analog
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of 16α-hydroxy-dehydroepiandrosterone (16α-hydroxy-DHEA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), mitigating and accurately assessing the impact of the biological matrix is paramount for reliable data. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated (d6) analog of 16α-hydroxy-DHEA, is widely considered the gold standard for compensating for matrix effects. This guide provides a comparative overview of utilizing a d6 standard for assessing the matrix factor of 16α-hydroxy-DHEA, supported by experimental protocols and data.
The Critical Role of the Internal Standard in Matrix Effect Assessment
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a significant challenge in LC-MS/MS bioanalysis. An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and ionization, thereby normalizing variations and ensuring accurate quantification.
Stable isotope-labeled internal standards, such as 16α-hydroxy-DHEA-d6, are structurally and physicochemically almost identical to the analyte. This near-perfect analogy ensures they co-elute and experience the same degree of matrix-induced ionization suppression or enhancement, providing the most effective compensation.
Performance Comparison: Deuterated (d6) vs. Alternative Internal Standards
The choice of internal standard significantly impacts the reliability of quantitative results. Here, we compare the performance of a deuterated standard for 16α-hydroxy-DHEA with other potential alternatives.
| Feature | 16α-hydroxy-DHEA-d6 (SIL-IS) | Structural Analog IS (e.g., epicoprostanol) | No Internal Standard |
| Chemical Structure | Identical to analyte, with deuterium (B1214612) labels | Similar but not identical to the analyte | Not applicable |
| Chromatographic Elution | Co-elutes with the analyte | May have a different retention time | Not applicable |
| Matrix Effect Compensation | High and effective | Partial and potentially inconsistent | None |
| Accuracy & Precision | High | Moderate to low, risk of bias | Low, high variability |
| Cost & Availability | Higher cost, commercially available | Lower cost, readily available | Not applicable |
| Method Validation | More straightforward | Requires more extensive validation to prove adequate compensation | Not a validatable quantitative method |
Experimental Protocol: Assessing Matrix Factor for 16α-hydroxy-DHEA using a d6 Standard
This protocol outlines a typical workflow for evaluating the matrix factor of 16α-hydroxy-DHEA in human plasma using 16α-hydroxy-DHEA-d6 as the internal standard.
Materials and Reagents
-
16α-hydroxy-DHEA analytical standard
-
16α-hydroxy-DHEA-d6 internal standard
-
Control human plasma (drug-free) from at least six different sources
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
Sample Preparation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into blank plasma before the extraction process.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples (Set C) or reconstituted blank extracts (for Set B).
-
Wash the cartridges to remove interfering substances.
-
Elute the analyte and IS with an appropriate organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluates to dryness under a gentle stream of nitrogen.
-
Reconstitute the residues in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for steroid analysis.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a small percentage of formic acid to aid ionization.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 16α-hydroxy-DHEA and 16α-hydroxy-DHEA-d6.
-
Calculation of Matrix Factor
The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement.
Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is calculated to assess the compensation by the IS:
IS-Normalized MF = (MF of Analyte) / (MF of IS)
According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the biological matrix should be ≤15%.
Quantitative Data Summary
The following table presents representative data from a matrix factor assessment experiment for 16α-hydroxy-DHEA using a d6 standard across six different lots of human plasma.
| Plasma Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |
| 2 | 82,000 | 92,000 | 0.82 | 0.92 | 0.89 |
| 3 | 88,000 | 98,000 | 0.88 | 0.98 | 0.90 |
| 4 | 84,000 | 94,000 | 0.84 | 0.94 | 0.89 |
| 5 | 86,000 | 96,000 | 0.86 | 0.96 | 0.90 |
| 6 | 83,000 | 93,000 | 0.83 | 0.93 | 0.89 |
| Mean | 0.85 | 0.95 | 0.89 | ||
| %CV | 2.7% | 2.4% | 0.6% |
Note: Peak areas in the neat solution (Set A) for the analyte and IS were 100,000 and 100,000, respectively.
The low coefficient of variation (<1%) for the IS-normalized matrix factor demonstrates the effectiveness of the d6 internal standard in compensating for the observed ion suppression.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for assessing the matrix factor.
A Comparative Guide to the Cross-Validation of 16α-hydroxy-DHEA Quantification Methods Utilizing Different Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 16α-hydroxy-dehydroepiandrosterone (16α-hydroxy-DHEA), a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA). Given the absence of direct cross-validation studies in publicly available literature, this document presents a synthesized comparison of representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. The performance data herein is compiled from established validation parameters for similar steroid analyses and serves as a benchmark for researchers developing and validating their own assays. This guide will delve into detailed experimental protocols, comparative performance data, and the metabolic context of 16α-hydroxy-DHEA.
Introduction to 16α-hydroxy-DHEA
16α-hydroxy-DHEA is an endogenous steroid and a primary metabolite of DHEA, formed through the action of cytochrome P450 enzymes. It serves as a crucial precursor in the biosynthesis of estriol, an estrogen prominent during pregnancy. The accurate quantification of 16α-hydroxy-DHEA is vital for research in endocrinology, oncology, and drug development, as its levels can be indicative of various physiological and pathological states. The use of stable isotope-labeled internal standards, such as deuterated 16α-hydroxy-DHEA, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification.
Comparative Analysis of Quantification Methods
The selection of an analytical method and the corresponding internal standard is critical for reliable quantification. This section compares a representative LC-MS/MS method using 16α-hydroxy-DHEA-d6 and a representative GC-MS method hypothetically using a d3-labeled standard.
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods for 16α-hydroxy-DHEA quantification.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Internal Standard | 16α-hydroxy-DHEA-d6 | 16α-hydroxy-DHEA-d3 (hypothetical) |
| Instrumentation | Triple Quadrupole LC-MS/MS | Single Quadrupole GC-MS |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%CV) | <15% | <15% |
| Sample Preparation | Protein Precipitation & SPE | Liquid-Liquid Extraction & Derivatization |
| Throughput | High | Moderate |
| Selectivity | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the quantification of 16α-hydroxy-DHEA by LC-MS/MS and GC-MS.
LC-MS/MS Quantification of 16α-hydroxy-DHEA
This method is designed for high-throughput analysis of 16α-hydroxy-DHEA in human serum.
Materials:
-
Human Serum Samples
-
16α-hydroxy-DHEA analytical standard
-
16α-hydroxy-DHEA-d6 (Internal Standard)
-
Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) Cartridges
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of internal standard working solution (16α-hydroxy-DHEA-d6 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
16α-hydroxy-DHEA: Precursor ion > Product ion (specific m/z to be determined empirically).
-
16α-hydroxy-DHEA-d6: Precursor ion > Product ion (specific m/z to be determined empirically).
-
-
GC-MS Quantification of 16α-hydroxy-DHEA
This method provides high selectivity and is suitable for targeted research applications.
Materials:
-
Human Serum Samples
-
16α-hydroxy-DHEA analytical standard
-
16α-hydroxy-DHEA-d3 (Internal Standard - hypothetical)
-
Methyl tert-butyl ether (MTBE), Hexane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Procedure:
-
Sample Preparation:
-
To 200 µL of serum, add 20 µL of internal standard working solution (16α-hydroxy-DHEA-d3 in methanol).
-
Perform liquid-liquid extraction by adding 1 mL of MTBE, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Incubate at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Conditions:
-
GC Column: Capillary column suitable for steroid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole in Selected Ion Monitoring (SIM) mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
SIM Ions:
-
16α-hydroxy-DHEA-TMS derivative: Select 2-3 characteristic ions.
-
16α-hydroxy-DHEA-d3-TMS derivative: Select 2-3 characteristic ions.
-
-
Mandatory Visualizations
DHEA Metabolism and Signaling Pathway
The following diagram illustrates the metabolic pathway of DHEA, highlighting the formation of 16α-hydroxy-DHEA.
Caption: Metabolic pathway of DHEA leading to 16α-hydroxy-DHEA and Estriol.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the key steps in the LC-MS/MS quantification of 16α-hydroxy-DHEA.
Caption: Workflow for 16α-hydroxy-DHEA quantification by LC-MS/MS.
Conclusion
The accurate quantification of 16α-hydroxy-DHEA is achievable through both LC-MS/MS and GC-MS methodologies, with the use of deuterated internal standards being paramount for ensuring data quality. While LC-MS/MS offers higher throughput, GC-MS can provide excellent selectivity. The choice of method will depend on the specific requirements of the research, including sample volume, required sensitivity, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to establish robust and reliable analytical methods for 16α-hydroxy-DHEA, contributing to advancements in our understanding of steroid metabolism and its role in health and disease.
linearity and range determination for 16α-Hydroxydehydroepiandrosterone quantification
This guide provides a comparative overview of analytical methods for the quantification of 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA), a key intermediate in the biosynthesis of estriol.[1] The guide is intended for researchers, scientists, and drug development professionals, offering insights into the linearity and range determination of various analytical techniques.
Introduction
16α-Hydroxydehydroepiandrosterone is an endogenous steroid hormone, a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] Its quantification in biological matrices is crucial for understanding various physiological and pathological processes, including steroid metabolism and estrogen biosynthesis. This guide compares the performance of common analytical methods used for the quantification of 16α-OH-DHEA and related steroids, with a focus on linearity and analytical range.
Comparison of Analytical Methods
The quantification of 16α-OH-DHEA can be achieved through several analytical techniques, each with its own advantages and limitations. The primary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
While specific validation data for 16α-OH-DHEA is limited in publicly available literature, this guide presents available data for 16α-OH-DHEA and supplements it with data from its parent compound, DHEA, to provide a comparative framework.
Data Presentation
Table 1: Comparison of Linearity and Range for 16α-OH-DHEA Quantification
| Method | Analyte | Linearity (Correlation Coefficient, R²) | Linear Range/Reportable Range | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | DHEA | >0.998 | 0.34 - 82.76 ng/mL | 1.18 ng/mL | [1] |
| LC-MS/MS | Various Steroids | >0.99 | 10 - 10000 pg/mL | 10 - 400 pg/mL | |
| Radioimmunoassay (RIA) | 16α-OH-DHEA | Not explicitly stated | Physiological levels: 0.0 - 1.86 nmol/L | 5.7 pg/tube | [2] |
| ELISA | DHEA | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
| GC-MS | 16α-OH-DHEA | Not explicitly stated | Average concentration: 1.06 nmol/L (in seminal plasma) | Not explicitly stated |
Note: Data for LC-MS/MS and ELISA are primarily based on DHEA due to the limited availability of specific data for 16α-OH-DHEA. The physiological range for RIA provides an indication of the expected concentrations in biological samples.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are summarized methodologies for the quantification of steroids, including 16α-OH-DHEA.
LC-MS/MS Protocol for Steroid Panel (including DHEA)
This method allows for the simultaneous quantification of multiple steroids.
-
Sample Preparation:
-
Serum or plasma samples are subjected to protein precipitation using a precipitating agent (e.g., acetonitrile (B52724) or zinc sulfate/methanol).
-
The supernatant is then purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
The extracted sample is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) fluoride) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Specific precursor-to-product ion transitions for 16α-OH-DHEA and its internal standard are monitored.
-
Radioimmunoassay (RIA) Protocol for 16α-OH-DHEA
-
Sample Preparation:
-
Serum samples are extracted to isolate the unconjugated 16α-OH-DHEA.
-
-
Assay Procedure:
-
A known amount of radiolabeled 16α-OH-DHEA (tracer) and a specific antibody are added to the sample extract.
-
The mixture is incubated to allow competitive binding between the endogenous 16α-OH-DHEA and the tracer for the antibody.
-
The antibody-bound fraction is separated from the unbound fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of 16α-OH-DHEA in the sample is determined by comparing its binding to a standard curve.[2]
-
Mandatory Visualizations
Metabolic Pathway of 16α-Hydroxydehydroepiandrosterone
The following diagram illustrates the biosynthetic pathway from DHEA to Estriol, highlighting the position of 16α-OH-DHEA as a key intermediate.
Caption: Biosynthesis of Estriol from DHEA.
General Experimental Workflow for LC-MS/MS Quantification
This diagram outlines the typical steps involved in the quantification of steroids using LC-MS/MS.
Caption: Workflow for steroid quantification by LC-MS/MS.
Conclusion
The quantification of 16α-Hydroxydehydroepiandrosterone is achievable through various analytical methods. LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for steroid analysis. Immunoassays like RIA can also be employed, though they may have limitations in terms of cross-reactivity. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Further method development and validation studies are needed to establish robust and standardized protocols specifically for 16α-OH-DHEA to ensure accurate and reliable quantification in clinical and research settings.
References
A Comparative Guide to Sample Preparation for Steroid Hormone Analysis by LC-MS/MS: Evaluating Recovery and Matrix Effects
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. However, the inherent complexity of biological matrices, such as serum and plasma, necessitates a robust sample preparation strategy to ensure reliable results. The primary goals of sample preparation are to extract the target steroid hormones, remove interfering substances that can cause matrix effects, and concentrate the analytes to detectable levels.
This guide provides an objective comparison of the three most common sample preparation techniques for steroid hormone panels: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). We will delve into the experimental protocols for each method and present supporting data on their performance in terms of recovery and matrix effect.
Understanding Key Performance Metrics: Recovery and Matrix Effect
Two critical parameters are used to evaluate the effectiveness of a sample preparation method:
-
Recovery: This measures the efficiency of the extraction process, indicating the percentage of the analyte of interest that is successfully transferred from the original sample to the final extract for analysis.
-
Matrix Effect: This refers to the alteration of ionization efficiency of the target analyte due to the presence of co-eluting, interfering compounds from the biological matrix. It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of the analytical method. A matrix effect value close to 100% indicates minimal impact from interfering substances.
Comparison of Sample Preparation Techniques
The choice of sample preparation method is a critical decision in the development of a robust LC-MS/MS assay for steroid hormones. Each technique offers a unique balance of selectivity, efficiency, speed, and cost.
Solid Phase Extraction (SPE) is a highly selective technique that can provide very clean extracts, leading to reduced matrix effects. It is amenable to automation, making it suitable for high-throughput workflows.
Liquid-Liquid Extraction (LLE) is a classic and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases. Supported Liquid Extraction (SLE) is a modern adaptation of LLE that uses a solid support, simplifying the process and avoiding issues like emulsion formation.
Protein Precipitation (PPT) is the simplest and fastest of the three methods, involving the addition of a solvent to precipitate proteins, which are then removed by centrifugation. While quick, it is generally the least selective method and may result in extracts with more significant matrix effects.
The following tables summarize the recovery and matrix effect data for a representative panel of steroid hormones using different sample preparation techniques, based on data from various studies.
Table 1: Performance Data for Solid Phase Extraction (SPE)
| Steroid Hormone | Recovery (%) | Matrix Effect (%) | Reference |
| Aldosterone | 42 - 98.2 | -0.6 - 15 | [1](23] |
| Cortisol | 99.7 - 109.4 | 1.8 - 25 | [3] |
| Cortisone | 85 - 105 | 5 - 20 | [1](--INVALID-LINK--) |
| Testosterone | 95 - 108.4 | 10.1 - 30 | [1](23] |
| Progesterone | 90 - 105 | 8 - 22 | [1](--INVALID-LINK--) |
| Estradiol | 88 - 102 | 12 - 28 | [1](--INVALID-LINK--) |
| Estrone | 85 - 103 | 15 - 30 | [1](--INVALID-LINK--) |
| Androstenedione | 92 - 106 | 10 - 25 | [1](--INVALID-LINK--) |
| 17-OH Progesterone | 89 - 104 | 9 - 24 | [1](--INVALID-LINK--) |
| DHEAS | 54 - 75 | 18 - 35 | [4] |
Table 2: Performance Data for Supported Liquid Extraction (SLE)
| Steroid Hormone | Recovery (%) | Matrix Effect (%) | Reference |
| Aldosterone | >75 | Not specified | [5](--INVALID-LINK--) |
| Cortisol | >75 | Not specified | [5](--INVALID-LINK--) |
| Cortisone | >75 | Not specified | [5](--INVALID-LINK--) |
| Testosterone | >75 | Not specified | [5](--INVALID-LINK--) |
| Progesterone | >75 | Not specified | [5](--INVALID-LINK--) |
| Estradiol | >75 | Not specified | [5](--INVALID-LINK--) |
| Estrone | >75 | Not specified | [5](--INVALID-LINK--) |
| Androstenedione | >75 | Not specified | [5](--INVALID-LINK--) |
| 17-OH Progesterone | >75 | Not specified | [5](--INVALID-LINK--) |
| DHEAS | >75 | Not specified | [5](--INVALID-LINK--) |
Table 3: Performance Data for Protein Precipitation (PPT)
| Steroid Hormone | Recovery (%) | Matrix Effect (%) | Reference |
| Aldosterone | 95.3 - 105.1 | -10.2 - 5.1 | [1](--INVALID-LINK--) |
| Cortisol | 98.7 - 108.2 | -5.3 - 2.1 | [1](--INVALID-LINK--) |
| Cortisone | 97.4 - 106.9 | -6.8 - 3.5 | [1](--INVALID-LINK--) |
| Testosterone | 96.5 - 107.3 | -8.1 - 4.2 | [1](--INVALID-LINK--) |
| Progesterone | 99.1 - 109.4 | -7.5 - 3.8 | [1](--INVALID-LINK--) |
| Estradiol | 94.8 - 104.7 | -12.3 - 6.7 | [1](--INVALID-LINK--) |
| Estrone | 95.2 - 105.8 | -11.5 - 6.1 | [1](--INVALID-LINK--) |
| Androstenedione | 97.8 - 108.1 | -7.9 - 4.0 | [1](--INVALID-LINK--) |
| 17-OH Progesterone | 98.2 - 108.9 | -6.4 - 3.2 | [1](--INVALID-LINK--) |
| DHEAS | 92.1 - 102.5 | -15.2 - 8.3 | [1](--INVALID-LINK--) |
Experimental Protocols
Detailed and consistent execution of experimental protocols is crucial for achieving reproducible results. Below are representative protocols for each of the discussed sample preparation techniques.
Solid Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for specific applications and steroid panels.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: To 200 µL of serum, add an appropriate amount of internal standard and 100 µL of 0.1 N HCl. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 60:40 deionized water:methanol to remove polar interferences.
-
Drying: Dry the cartridge under full vacuum or positive pressure for 5 minutes.
-
Elution: Elute the steroid hormones with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 50°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a manual LLE procedure.
-
Sample Preparation: To 200 µL of serum in a glass tube, add an appropriate amount of internal standard.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Protein Precipitation (PPT) Protocol
This is a rapid and straightforward protocol for sample cleanup.
-
Sample Preparation: To 100 µL of serum, add an appropriate amount of internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to the sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizing the Workflow and Key Relationships
To better illustrate the concepts discussed, the following diagrams were generated.
Caption: Experimental workflow for steroid hormone analysis.
Caption: Interplay of sample prep, recovery, and matrix effect.
Conclusion
The selection of an appropriate sample preparation method is a critical step in the development of a reliable LC-MS/MS assay for steroid hormone analysis.
-
Solid Phase Extraction (SPE) generally offers the best combination of high recovery and low matrix effects due to its high selectivity, making it an excellent choice for applications demanding the highest accuracy and for complex matrices.
-
Liquid-Liquid Extraction (LLE) and its modern variant, Supported Liquid Extraction (SLE) , provide good recovery and can be very effective, though they may be more labor-intensive than other methods.
-
Protein Precipitation (PPT) is the fastest and simplest method, but it is the least selective and can lead to more significant matrix effects, potentially compromising data quality if not carefully validated.
Ultimately, the optimal choice will depend on the specific requirements of the assay, including the desired level of sensitivity and accuracy, the number of samples to be processed, and the available resources. It is crucial to thoroughly validate the chosen method to ensure it meets the performance criteria for the intended application.
References
Establishing the Limit of Quantification for 16α-hydroxy-DHEA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for establishing the Limit of Quantification (LOQ) of 16α-hydroxy-dehydroepiandrosterone (16α-hydroxy-DHEA), a key metabolite of DHEA. Understanding the LOQ is crucial for accurate and reliable measurement of this steroid in various biological matrices, which is essential for research in endocrinology, drug metabolism, and clinical diagnostics.
Comparison of Analytical Methods for 16α-hydroxy-DHEA Quantification
The selection of an appropriate analytical method for the quantification of 16α-hydroxy-DHEA depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. This section compares the performance of three common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radioimmunoassay (RIA), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Limit of Quantification (LOQ) / Detection Limit | Sample Matrix | Key Advantages | Key Limitations |
| LC-MS/MS | 5 - 140 pg/mL[1] | Human Plasma | High specificity and sensitivity, ability to multiplex. | Requires derivatization for optimal sensitivity, instrumentation can be costly. |
| Radioimmunoassay (RIA) | 5.7 pg/tube (Detection Limit) | Serum | High sensitivity, well-established technique. | Use of radioactive materials, potential for cross-reactivity.[2] |
| GC-MS | Not explicitly reported for 16α-hydroxy-DHEA, but methods for related steroids (e.g., DHEA) show detection limits of 0.02-0.5 ng/g in hair.[3] A study on 16α-hydroxy-DHEA in seminal plasma reported an average concentration of 1.06 nmol/L. | Human Seminal Plasma, Hair | High chromatographic resolution, established technique for steroid analysis. | Requires derivatization to improve volatility and thermal stability, can be less sensitive than LC-MS/MS for some applications.[2][4] |
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical methods. Below are summaries of the experimental protocols for the quantification of 16α-hydroxy-DHEA using LC-MS/MS, RIA, and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the simultaneous quantification of several steroids, including 16α-hydroxy-DHEA, in human plasma.
1. Sample Preparation:
-
Extraction: 500 µL of human plasma is extracted with diethyl ether.[1]
-
Derivatization: The extracted sample is derivatized with 2-hydrazinopyridine (B147025) to enhance ionization efficiency.[1]
2. Chromatographic Separation:
-
LC System: A triple stage quadrupole mass spectrometer is used.[1]
-
Column: Specific column details are method-dependent but are typically reversed-phase columns (e.g., C18).
-
Mobile Phase: A gradient elution is commonly employed, often consisting of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for steroid analysis.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
Radioimmunoassay (RIA) Protocol
This protocol describes a highly specific RIA for the measurement of unconjugated 16α-hydroxy-DHEA.
1. Reagent Preparation:
-
Antiserum Production: Polyclonal rabbit antisera are raised against a 16α-hydroxy-DHEA conjugate (e.g., 3β,16α-dihydroxy-17,19-dione-19-O-(carboxymethyloxime)-BSA).[2]
-
Tracer Preparation: A radioiodinated derivative of 16α-hydroxy-DHEA with tyrosine methyl ester is prepared as a tracer.[2]
2. Assay Procedure:
-
A competitive binding assay is performed where a known amount of radiolabeled 16α-hydroxy-DHEA competes with the unlabeled 16α-hydroxy-DHEA in the sample for a limited number of antibody binding sites.
-
The amount of bound radioactivity is inversely proportional to the concentration of 16α-hydroxy-DHEA in the sample.
3. Measurement and Quantification:
-
The radioactivity is measured using a gamma counter.
-
A standard curve is generated to determine the concentration of 16α-hydroxy-DHEA in the unknown samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of 16α-hydroxy-DHEA in biological fluids.
1. Sample Preparation:
-
Extraction: The sample is subjected to extraction and solvent partition.[2]
-
Purification: High-Performance Liquid Chromatography (HPLC) can be used for sample cleanup and separation prior to GC-MS analysis.[2]
-
Derivatization: The extracted and purified 16α-hydroxy-DHEA is derivatized to increase its volatility and thermal stability. A common derivatization is the formation of a pentafluorobenzyloxime trimethylsilyl (B98337) ether derivative.[2][4]
2. GC-MS Analysis:
-
Gas Chromatograph: A GC system with a suitable capillary column is used for separation.
-
Mass Spectrometer: A mass spectrometer is used for detection and quantification.
-
Detection Mode: Selected Ion Monitoring (SIM) mode is employed to monitor specific mass fragments of the derivatized analyte for enhanced sensitivity and specificity.[2]
Workflow for Establishing Limit of Quantification (LOQ)
The following diagram illustrates a typical workflow for determining the LOQ of an analytical method, a critical parameter for method validation.
References
- 1. Simplified procedure for measurement of serum dehydroepiandrosterone and its sulfate with gas chromatography-ion trap mass spectrometry and selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric identification of 16alpha-hydroxy-dehydroepiandrosterone in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Steroid Analysis: A Comparative Guide to 16α-hydroxy-DHEA Measurement Using d6-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroid hormones and their metabolites is paramount in various fields of research, including endocrinology, clinical diagnostics, and drug development. 16α-hydroxy-dehydroepiandrosterone (16α-hydroxy-DHEA), an endogenous metabolite of DHEA, plays a significant role in estrogen biosynthesis.[1] Its precise measurement is crucial for understanding its physiological and pathological roles. This guide provides a comprehensive comparison of the accuracy of 16α-hydroxy-DHEA measurement using a deuterated internal standard (d6-ISTD) with alternative methods, supported by experimental data from closely related steroid analyses.
Stable isotope-labeled internal standards, such as d6-16α-hydroxy-DHEA, are considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Their chemical and physical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[2]
Comparative Performance of Analytical Methods
The selection of an analytical method significantly impacts the accuracy and reliability of 16α-hydroxy-DHEA quantification. While direct validation data for 16α-hydroxy-DHEA with a d6-ISTD is not extensively published, robust data from the analysis of the parent compound, DHEA, using a d5-ISTD provides a strong and relevant proxy. This data is compared with alternative methods like immunoassays.
Table 1: Performance Characteristics of LC-MS/MS with Deuterated ISTD for DHEA Analysis
| Parameter | Performance Metric |
| Linearity (r²) | > 0.998 |
| Accuracy (% Bias) | -15% to +15% |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.23 - 1.18 ng/mL |
| Lower Limit of Detection (LLOD) | 0.09 - 0.34 ng/mL |
Data compiled from validated methods for DHEA using d5-ISTD, which is expected to be highly representative of a 16α-hydroxy-DHEA assay using d6-ISTD.[3][4]
Table 2: Comparison with Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with d6-ISTD | Chromatographic separation followed by mass-based detection, with co-eluting isotopic internal standard. | High specificity, accuracy, and precision.[3][5] | Higher initial instrument cost. |
| Immunoassay (e.g., RIA, ELISA) | Antibody-based detection. | High throughput, lower instrument cost. | Prone to cross-reactivity, leading to overestimation of concentrations and lower accuracy.[5][6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas-phase chromatographic separation with mass detection. | High sensitivity and specificity. | Often requires derivatization, which can add complexity to sample preparation.[6] |
Studies comparing LC-MS/MS with immunoassays for the measurement of DHEA and its sulfate (B86663) (DHEA-S) have consistently shown that immunoassays can have a significant positive bias.[5][7] For instance, one study on neonatal DHEA-S measurement found that an immunoassay had a 166% positive bias compared to LC-MS/MS.[5] This highlights the superior accuracy of mass spectrometry-based methods that utilize a deuterated internal standard.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible and accurate results. The following outlines a typical workflow for the quantification of 16α-hydroxy-DHEA in a biological matrix (e.g., serum or plasma) using LC-MS/MS with a d6-ISTD.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (calibrator, quality control, or unknown), add 25 µL of the d6-16α-hydroxy-DHEA internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried residue in 100-125 µL of the mobile phase.[2][3]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 50 mm, 1.8 µm) is suitable for steroid separation.[5]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to improve ionization.[8]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10-60 µL.[3]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 16α-hydroxy-DHEA and d6-16α-hydroxy-DHEA are monitored.
-
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements (intra-day and inter-day).
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Visualizing the Workflow
A clear understanding of the experimental process is crucial. The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of 16α-hydroxy-DHEA using a d6-ISTD.
Caption: Workflow for 16α-hydroxy-DHEA analysis using d6-ISTD.
References
- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Quantification of dehydroepiandrosterone in human serum on a routine basis: development and validation of a tandem mass spectrometry method based on a surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of dehydroepiandrosterone sulfate in human plasma by gas chromatography/mass spectrometry using a deuterated internal standard: a method suitable for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of dehydroepiandrosterone sulphate (DHEAS): a comparison of Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) and seven currently available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 16α-Hydroxydehydroepiandrosterone-d6: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 16α-Hydroxydehydroepiandrosterone-d6, a deuterated derivative of an endogenous steroid. Adherence to these protocols is critical for minimizing risks and maintaining compliance with safety regulations.
Immediate Safety and Logistical Information
While a Safety Data Sheet (SDS) for this compound has classified it as not a hazardous substance or mixture, conflicting information exists for the non-deuterated parent compound, Dehydroepiandrosterone (DHEA).[1][2] Some sources indicate that DHEA may have adverse effects on fertility and is very toxic to aquatic life with long-lasting consequences.[2] Given this discrepancy, a precautionary approach to handling and disposal is strongly recommended.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound.
Storage: The compound should be stored in a well-ventilated area, away from incompatible materials. Specific storage temperatures may vary by supplier, with recommendations including -20°C or -80°C for long-term stability.[3][4]
Spill Management: In the event of a spill, avoid generating dust. For small spills, gently sweep the solid material into a designated waste container. For larger spills, or if the material is in a solution, absorb with an inert material and place in a sealed container for disposal. Ensure the area is well-ventilated.
Quantitative Data Summary
For easy reference, the following table summarizes key information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂D₆O₃ | [1] |
| Molecular Weight | 310.46 g/mol | [1] |
| CAS Number | 97453-29-7 | [1] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C or -80°C | [3][4] |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on a conservative approach that treats the compound as potentially hazardous pharmaceutical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all unused or expired this compound, as well as any grossly contaminated materials (e.g., weigh boats, contaminated gloves), in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, leak-proof hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Trace Contaminated Waste: Items with trace amounts of contamination, such as empty vials and minimally contaminated PPE, should be disposed of in a designated pharmaceutical or chemotherapy waste container.[5]
Step 2: Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" or "Pharmaceutical Waste"
-
The full chemical name: "this compound"
-
The CAS number: 97453-29-7
-
An indication of the hazards (e.g., "Caution: Handle with Care," "Potential Reproductive Hazard")
-
The accumulation start date
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that containers are sealed to prevent leaks or spills.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6] Follow all applicable federal, state, and local regulations for pharmaceutical waste disposal.[6] Methods may include incineration or other approved chemical destruction techniques.
Visualizing Key Processes
To further clarify the procedural and biological context of this compound, the following diagrams have been generated.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Simplified metabolic pathway of 16α-Hydroxydehydroepiandrosterone.[3][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ph.health.mil [ph.health.mil]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 16α-Hydroxydehydroepiandrosterone-d6
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 16α-Hydroxydehydroepiandrosterone-d6. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and environmental impact.
Hazard Identification and Risk Assessment
While the Safety Data Sheet (SDS) for this compound may indicate it is not a hazardous substance, the parent compound, Dehydroepiandrosterone (DHEA), is classified as a substance with reproductive toxicity.[1][2] Due to the structural similarity, it is imperative to handle the deuterated form with the same level of caution.
Key Hazard Information for Dehydroepiandrosterone (DHEA)
| Hazard Classification | Description | Precautionary Statements |
| Reproductive Toxicity, Category 1B | May damage fertility or the unborn child.[1][2] | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.[2] |
| Potential Health Effects | May cause skin, eye, and respiratory tract irritation.[3] | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Pharmacologically Active | As an active pharmaceutical ingredient (API), it can have physiological effects even in small amounts. | Avoid all contact and inhalation of dust, mists, and vapors.[1] |
Risk Assessment Workflow
Caption: Risk assessment process for handling this compound.
Personal Protective Equipment (PPE)
Given the potential reproductive hazards and the powdered nature of the compound, a comprehensive PPE strategy is mandatory.
Required PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions of the powder | Safety goggles and face shield | Two pairs of nitrile gloves | Disposable lab coat or gown | NIOSH-approved respirator (e.g., N95) |
| Handling solutions of the compound | Safety goggles | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Cleaning up spills of the powder | Safety goggles and face shield | Two pairs of nitrile gloves | Disposable gown | NIOSH-approved respirator |
| General laboratory work with dilute solutions | Safety glasses | Nitrile gloves | Lab coat | Not required |
PPE Donning and Doffing Sequence
Caption: Correct sequence for putting on and taking off Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following protocols is crucial for minimizing exposure and ensuring experimental integrity.
Experimental Workflow
Caption: General workflow for experiments involving this compound.
Detailed Methodologies
A. Receiving and Unpacking
-
Inspect the package for any signs of damage upon arrival.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the packing slip.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
B. Preparation of Solutions (Handling the Powder)
-
Perform all manipulations of the powdered compound within a certified chemical fume hood or a glove box to prevent inhalation of dust.[3]
-
Don the required PPE: disposable gown, two pairs of nitrile gloves, safety goggles, and a face shield. A NIOSH-approved respirator is also necessary.
-
Use a dedicated set of spatulas and weighing boats for handling the compound.
-
Carefully weigh the desired amount of the powder.
-
Slowly add the solvent to the powder to avoid generating dust.
-
Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
Clean all equipment and the work surface with a suitable solvent and then with a detergent solution.
C. Performing the Experiment
-
Handle all solutions containing this compound with caution.
-
Wear a lab coat, nitrile gloves, and safety glasses.
-
Conduct all experimental procedures that may generate aerosols or vapors within a chemical fume hood.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
D. Post-Experiment Cleanup
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Wipe down the work surfaces with an appropriate solvent followed by a cleaning solution.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan.
Disposal Plan
Proper disposal of waste generated from handling this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures for Generated Waste
| Waste Type | Disposal Procedure |
| Unused or Expired Compound | Dispose of as hazardous chemical waste. Do not discard down the drain. |
| Contaminated Solid Waste (gloves, weigh boats, paper towels) | Collect in a designated, labeled hazardous waste container. |
| Contaminated Liquid Waste (solvents, reaction mixtures) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Sharps (needles, scalpels) | Place in a designated sharps container labeled as "Hazardous Waste". |
| Empty Containers | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines. |
Waste Disposal Decision Workflow
Caption: Decision-making process for the disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
